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4-Morpholinopyrrolo[1,2-a]quinoxaline Documentation Hub

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  • Product: 4-Morpholinopyrrolo[1,2-a]quinoxaline
  • CAS: 478032-21-2

Core Science & Biosynthesis

Foundational

Biological Activity of Pyrrolo[1,2-a]quinoxaline Derivatives: A Technical Guide

Executive Summary The pyrrolo[1,2-a]quinoxaline scaffold represents a privileged tricyclic heterocyclic system in medicinal chemistry, functioning as a bioisostere of quinoxaline and indole fused systems. Its planar arch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-a]quinoxaline scaffold represents a privileged tricyclic heterocyclic system in medicinal chemistry, functioning as a bioisostere of quinoxaline and indole fused systems. Its planar architecture facilitates DNA intercalation, while specific substitutions at the C1, C3, and C4 positions allow for tunable selectivity against enzymes such as Topoisomerase II , Casein Kinase 2 (CK2) , and Sirtuin 6 (Sirt6) .

This guide details the structural basis of its biological activity, focusing on oncology (MDR reversal, apoptosis) and infectious diseases (Leishmaniasis), and provides validated protocols for synthesis and bioassay.

Structural Basis & Synthetic Accessibility

The biological efficacy of pyrrolo[1,2-a]quinoxaline is governed by its electronic distribution and lipophilicity. The scaffold is typically accessed via modified Pictet-Spengler cyclization or oxidative coupling.[1]

Core Chemical Space
  • Planarity: The tricyclic core mimics DNA base pairs, enabling intercalation.

  • Nitrogen Positioning: The N5 nitrogen serves as a hydrogen bond acceptor, critical for kinase hinge binding.

  • Substitution Vectors:

    • C4 Position: Critical for solubility and target specificity (e.g., amine or aryl side chains).

    • C1/C3 Positions: Modulate electronic properties and lipophilicity (LogD).

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start1 2-Nitroaniline Inter1 N-(2-aminophenyl)pyrrole Start1->Inter1 Reduction Start2 Pyrrole deriv. Start2->Inter1 Coupling Cyclization Oxidative Cyclization (Pictet-Spengler) Inter1->Cyclization Reagent Aldehyde (R-CHO) + Catalyst (p-TSA/I2) Reagent->Cyclization Product Pyrrolo[1,2-a]quinoxaline Cyclization->Product -H2O, -2H

Figure 1: General synthetic pathway via modified Pictet-Spengler reaction involving oxidative cyclization.

Oncology Applications: Mechanisms & Efficacy[2]

The primary therapeutic utility of this scaffold lies in oncology, specifically in overcoming Multi-Drug Resistance (MDR).

Topoisomerase II Inhibition & DNA Intercalation

Derivatives substituted at the C4 position with polyamine or aryl chains act as Topoisomerase II poisons . Unlike catalytic inhibitors, these compounds stabilize the cleavable complex (DNA-Topo II), preventing DNA religation and triggering apoptosis.

  • Mechanism: The planar tricyclic system intercalates between DNA base pairs, while the C4 side chain interacts with the Topo II enzyme, "locking" the gate.

  • Potency: Selected derivatives show IC50 values < 1 µM against leukemia cell lines (K562, Jurkat).

Kinase Inhibition (CK2 and Akt)

Specific derivatives, particularly those with carboxylic acid moieties at C3, have shown nanomolar inhibition of Casein Kinase 2 (CK2) (IC50 ~49 nM).

  • Binding Mode: The scaffold occupies the ATP-binding pocket.

  • Relevance: CK2 is upregulated in various cancers and suppresses apoptosis; its inhibition restores cell death pathways.

Quantitative Activity Data (Select Derivatives)
Compound ClassSubstitution (C4)Target/MechanismCell Line / AssayActivity (IC50)Ref
Bis-pyrrolo Benzyl-aminopropyl linkerPlasmodium/LeishmaniaW2 (Malaria)0.4 - 0.8 µM[1]
Acid Derivative 3-COOH, 4-(3-Cl-phenyl)aminoCK2 KinaseEnz. Assay0.049 µM[2]
Alkenyl deriv. 4-alkenyl chainTopo II / TubulinK562 (Leukemia)0.1 - 5.0 µM[3]
Sirt6 Activator 4-piperazinylSirtuin 6 DeacetylationEnz. AssayEC50 ~9.3 µM[4]
Apoptotic Signaling Pathway (DOT Visualization)

ApoptosisPathway Drug Pyrrolo[1,2-a]quinoxaline TopoII Topoisomerase II Drug->TopoII Stabilizes Cleavable Complex DNA_Damage DSB (Double Strand Breaks) TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak p53->Bax Mito Mitochondrial Permeabilization Bax->Mito Caspase Caspase 3/7 Cascade Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Mechanism of action for Topoisomerase II poisoning leading to apoptotic cell death.

Anti-Infective Profiles: Leishmaniasis[3]

Beyond cancer, these derivatives are potent anti-parasitic agents.

  • Target: Leishmania donovani and L. infantum promastigotes.

  • SAR Insight: Activity correlates with lipophilicity (LogD) . Compounds with LogD > 4.0 often show higher uptake by the parasite but must be balanced against host toxicity.

  • Key Structure: 4-alkapolyenyl derivatives (mimicking the alkaloid chimanine B) show IC50 values ranging from 1.2 to 14.7 µM against L. donovani [5].

Experimental Protocols

Protocol A: Synthesis via Iron-Catalyzed Oxidative Cyclization

Rationale: This method avoids harsh acids and uses air as the oxidant, suitable for generating diverse libraries.

  • Reagents: 1-(2-aminophenyl)pyrrole (1.0 equiv), Aldehyde (1.2 equiv), FeCl3 (5 mol%), DMSO (Solvent).

  • Procedure:

    • Dissolve amine and aldehyde in DMSO (0.5 M concentration).

    • Add FeCl3 catalyst.[2]

    • Stir at 80°C under open air (balloon not required) for 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water, extract with Ethyl Acetate (x3). Wash organic layer with brine. Dry over Na2SO4.[3]

  • Purification: Flash column chromatography on silica gel.

Protocol B: Topoisomerase II Relaxation Assay

Rationale: To confirm if the compound acts as a Topo II poison (stabilizing DNA cleavage) or catalytic inhibitor.

  • Components: Supercoiled pHOT1 plasmid DNA (0.25 µg), Human Topoisomerase IIα (2 units), Assay Buffer (Tris-HCl, ATP, MgCl2).

  • Treatment:

    • Incubate DNA + Enzyme + Test Compound (graded concentrations: 1, 10, 50 µM) for 30 min at 37°C.

    • Control (+): Etoposide (known poison).

    • Control (-): DMSO vehicle only.

  • Termination: Add SDS (1%) and Proteinase K to digest the enzyme.

  • Analysis:

    • Run samples on 1% agarose gel (with Ethidium Bromide).

    • Readout: "Poison" activity results in linear DNA fragments (trapped cleavage). "Catalytic inhibition" results in supercoiled DNA remaining (enzyme blocked before relaxation).

References

  • Guillon, J., et al. (2017). "Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 365–379. Link

  • Nagaraju, S., et al. (2013). "Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2." European Journal of Medicinal Chemistry, 65, 228-239. Link

  • Guillon, J., et al. (2014).[4] "Design, synthesis and biological evaluation of novel 4-alkapolyenylpyrrolo[1,2-a]quinoxalines as antileishmanial agents--part III." European Journal of Medicinal Chemistry, 83, 198-215. Link

  • You, Q., et al. (2022). "Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators." European Journal of Medicinal Chemistry, 238, 114449. Link

  • Desplat, V., et al. (2011). "Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 657–667. Link

Sources

Exploratory

An In-depth Technical Guide to 4-Morpholinopyrrolo[1,2-a]quinoxaline Analogs for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]quinoxaline Scaffold The pyrrolo[1,2-a]quinoxaline core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]quinoxaline Scaffold

The pyrrolo[1,2-a]quinoxaline core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, antituberculosis, and antimalarial agents.[1][2] Notably, various analogs have emerged as inhibitors of critical cellular signaling kinases, such as Akt (also known as Protein Kinase B or PKB) and Casein Kinase 2 (CK2), positioning them as promising candidates for targeted cancer therapy.[1][4][5][6] This guide will provide a comprehensive technical overview of 4-morpholinopyrrolo[1,2-a]quinoxaline analogs, focusing on their synthesis, potential mechanisms of action, and the experimental protocols required for their evaluation.

Synthetic Strategies for Pyrrolo[1,2-a]quinoxaline Analogs

The synthesis of the pyrrolo[1,2-a]quinoxaline scaffold is a well-documented area of organic chemistry, with several established and novel methods available to researchers. A common and effective approach involves the oxidative cyclization of 1-(2-aminophenyl)pyrrole with an appropriate aldehyde.[2] This method, a modification of the Pictet-Spengler reaction, is often carried out in the presence of air at elevated temperatures or with the aid of Lewis or Brønsted acid catalysts.[2]

A multi-step synthesis beginning from commercially available 2-nitroaniline provides a versatile route to various substituted pyrrolo[1,2-a]quinoxalines.[3] This process typically involves the following key transformations:

  • Synthesis of 1-(2-aminophenyl)pyrrole: The initial step often involves the Clauson-Kaas reaction of 2-nitroaniline with 2,5-dimethoxytetrahydrofuran to yield the corresponding phenylpyrrole, which is subsequently reduced to the amine.[3]

  • Cyclization to form the Quinoxaline Ring: The resulting 1-(2-aminophenyl)pyrrole can then undergo cyclization reactions to form the tricyclic system. For instance, reaction with an acetyl group followed by treatment with a dehydrating agent like phosphorus oxychloride can yield a 4-methylpyrrolo[1,2-a]quinoxaline.[3]

  • Functionalization at the 4-position: To introduce the morpholino group, a common strategy would involve the synthesis of a 4-chloropyrrolo[1,2-a]quinoxaline intermediate. This can then undergo nucleophilic aromatic substitution with morpholine to yield the desired 4-morpholinopyrrolo[1,2-a]quinoxaline.

More recent synthetic innovations include transition-metal-free methods, such as the potassium iodide-catalyzed synthesis from phenylmethyl bromide and N-(2-aminophenyl)pyrrole.[1] This particular method combines a Kornblum oxidation and an electrophilic cyclization in a tandem reaction.[1]

Mechanism of Action: Targeting Key Kinase Signaling Pathways

Derivatives of pyrrolo[1,2-a]quinoxaline have been identified as potent inhibitors of several protein kinases, with the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway being a prominent target.[11][12] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[12] The attenuation of protein kinases by selective inhibitors is a highly active field in anticancer drug development.[4]

The proposed mechanism of action for many pyrrolo[1,2-a]quinoxaline analogs as kinase inhibitors involves their ability to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. For instance, several novel pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated as potential inhibitors of Akt kinase.[4][6]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and how inhibitors targeting this pathway can exert their effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrrolo[1,2-a]quinoxaline Analog (Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols for Evaluation

To assess the potential of novel 4-morpholinopyrrolo[1,2-a]quinoxaline analogs as therapeutic agents, a series of robust in vitro and in vivo experiments are necessary.

In Vitro Proliferation Assays

A fundamental step in evaluating the anticancer potential of these compounds is to determine their ability to inhibit the proliferation of cancer cell lines.

Protocol: WST-1 Proliferation Assay [11]

  • Cell Culture: Culture human cancer cell lines (e.g., K562, U937, HL60 for leukemia, and MCF7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-morpholinopyrrolo[1,2-a]quinoxaline analogs in the cell culture medium. Add the compounds to the wells at various concentrations and incubate for a specified period (e.g., 72 hours).

  • WST-1 Assay: After the incubation period, add WST-1 reagent to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assays

To confirm the direct inhibitory effect on target kinases, in vitro kinase assays are essential.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [13]

  • Reagents: Obtain the recombinant human kinase (e.g., PI3Kα, Akt1), the appropriate substrate, ATP, and HTRF detection reagents.

  • Assay Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody).

  • Data Acquisition: After a further incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the IC50 values by analyzing the dose-response curves.

Western Blot Analysis for Pathway Modulation

To confirm that the compounds are inhibiting the intended signaling pathway within the cell, Western blotting is a crucial technique.

Protocol: Western Blot for Phospho-Akt [14]

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the level of pathway inhibition.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a series of 4-substituted pyrrolo[1,2-a]quinoxaline analogs to illustrate how data can be presented.

Compound ID4-SubstituentK562 IC50 (µM)MCF7 IC50 (µM)PI3Kα IC50 (nM)
PQ-1 Morpholine2.55.1150
PQ-2 Piperidine3.87.2220
PQ-3 N-Methylpiperazine1.94.3110
PQ-4 Phenyl8.112.5>1000

Conclusion and Future Directions

The 4-morpholinopyrrolo[1,2-a]quinoxaline scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The synthetic accessibility and the possibility for diverse functionalization at the 4-position allow for the fine-tuning of potency and selectivity. Future research should focus on expanding the structure-activity relationship (SAR) studies, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo efficacy studies in relevant animal models of cancer. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to rigorously evaluate the therapeutic potential of this exciting class of molecules.

References

  • Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC. (n.d.).
  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma | Clinical Cancer Research - AACR Journals. (2011, November 30).
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC. (n.d.).
  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed. (2010, April 15).
  • Biological activities of pyrrolo[1,2‐a]quinoxalines. - ResearchGate. (n.d.).
  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed. (2013, July 15).
  • Biologically active pyrrolo[1,2‐a]quinoxalines and their derivatives. - ResearchGate. (n.d.).
  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC - NIH. (2018, July 10).
  • A novel natural product inhibitor for the PI3K pathway. - ASCO Publications. (2015, May 20).
  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (2026, February 9).
  • Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - MDPI. (2023, July 8).
  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity - MDPI. (2025, January 3).
  • Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed. (2008, October 15).
  • Pyrrolo[1,2-a]quinoxaline | 234-95-7 - Sigma-Aldrich. (n.d.).
  • Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity - PubMed. (2020, August 12).
  • Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis | Request PDF - ResearchGate. (2020, March 17).
  • Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-fluoro - Guidechem. (n.d.).
  • New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones - PMC. (2014, October 14).
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors - ZORA. (2020, May 19).
  • Pyrrolo[1,2-a]quinoxaline, CasNo.234-95-7 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) - LookChem. (n.d.).
  • pyrrolo[1,2-a]quinoxaline | 234-95-7 - ChemicalBook. (n.d.).
  • pyrrolo[1,2-a]quinoxaline - Safety Data Sheet - ChemicalBook. (2022, August 11).

Sources

Foundational

Therapeutic Potential of Tricyclic Pyrrolo[1,2-a]quinoxalines in Oncology

Executive Summary: The "Privileged Scaffold" In the landscape of oncology drug discovery, the tricyclic pyrrolo[1,2-a]quinoxaline heterocyclic framework has emerged as a "privileged structure"—a molecular scaffold capabl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of oncology drug discovery, the tricyclic pyrrolo[1,2-a]quinoxaline heterocyclic framework has emerged as a "privileged structure"—a molecular scaffold capable of providing ligands for diverse biological targets. Unlike linear quinoxalines, the fusion of the pyrrole ring imparts specific rigidity and lipophilicity profiles that facilitate interaction with hydrophobic pockets in kinases (specifically Akt/PKB ) and DNA intercalating enzymes (Topoisomerase II ). Furthermore, recent SAR (Structure-Activity Relationship) campaigns have identified derivatives capable of inhibiting P-glycoprotein (P-gp), effectively reversing Multi-Drug Resistance (MDR) in refractory cancer lines.

This guide dissects the chemical architecture, validated synthesis routes, and mechanistic protocols required to leverage this scaffold in preclinical oncology.[1]

Chemical Architecture & SAR Logic

The therapeutic efficacy of pyrrolo[1,2-a]quinoxalines hinges on specific substitutions that dictate their mode of action. The tricyclic core is planar, allowing for DNA intercalation, but the "wings" (substituents at C4 and the pyrrole moiety) determine target specificity.

Structural Analysis (DOT Visualization)

The following diagram illustrates the core numbering system and critical substitution points for oncological activity.

SAR_Analysis Core Pyrrolo[1,2-a]quinoxaline Tricyclic Core Pos4 Position C4 (Critical for Potency) Core->Pos4 Major Substitution Site Pyrrole Pyrrole Ring (Positions 1, 2, 3) Core->Pyrrole Fine Tuning Piperazine Piperazine Linkers Core->Piperazine Side Chain Addition Pos4_Effect Aryl/Heteroaryl groups here drive Akt Kinase Inhibition (e.g., Benzylpiperidinyl) Pos4->Pos4_Effect Pyrrole_Effect Ester/Amide functionalization tunes solubility & lipophilicity Pyrrole->Pyrrole_Effect MDR_Effect Enhances P-gp binding Reverses MDR Piperazine->MDR_Effect

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional zones of the pyrrolo[1,2-a]quinoxaline scaffold. C4 substitution is the primary driver for kinase selectivity.

Mechanistic Pillars

Pillar I: Akt Kinase Inhibition

The PI3K/Akt pathway is constitutively active in many leukemias (e.g., K562, U937). Pyrrolo[1,2-a]quinoxalines act as bio-isosteres to quinoxaline/pyrazinone inhibitors.[2]

  • Mechanism: Competitive inhibition at the ATP-binding site of Akt.

  • Key Derivative: Compounds substituted at C4 with a 4-substituted phenyl or benzyl-piperidine moiety (e.g., Compound 1a or JG454 ) have shown IC50 values in the low micromolar range (4–8 µM).

  • Causality: The planar tricyclic system mimics the adenine ring of ATP, while the C4 substituent occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Pillar II: MDR Reversal (P-gp Inhibition)

One of the most valuable applications of this scaffold is not just direct cytotoxicity, but chemosensitization .

  • Mechanism: Direct binding to the P-glycoprotein (ABCB1) efflux pump, preventing the export of substrate drugs like Vincristine or Doxorubicin.

  • Key Derivative: Compound 10d (pyrido-fused variant) and piperazinyl-linked derivatives.

  • Evidence: Co-administration of these derivatives with Doxorubicin in resistant KB-V1 cells restores Doxorubicin sensitivity, often shifting the IC50 by 10-100 fold.

Pillar III: DNA Intercalation & Topoisomerase II
  • Mechanism: The planar aromatic system intercalates between DNA base pairs, stabilizing the cleavable complex of Topoisomerase II (similar to Etoposide but structurally distinct).

  • Outcome: Accumulation of double-strand breaks leading to apoptosis via the p53 pathway.

Synthesis Protocols

Efficient synthesis is critical for library generation. Two primary routes are recommended based on yield and scalability.

Method A: Modified Pictet-Spengler (The "Green" Route)

This method is preferred for generating C4-substituted derivatives rapidly.

Reagents:

  • 1-(2-Aminophenyl)pyrrole (Precursor)[3]

  • Substituted Benzaldehyde (Reagent)

  • p-Dodecylbenzenesulfonic acid (p-DBSA) (Catalyst/Surfactant)

  • Water/Ethanol (Solvent)

Protocol:

  • Mixing: Dissolve 1-(2-aminophenyl)pyrrole (1.0 equiv) and the corresponding aldehyde (1.2 equiv) in water or ethanol.

  • Catalysis: Add 10 mol% p-DBSA.

  • Reaction: Stir at room temperature for 15–120 minutes. The surfactant nature of p-DBSA creates micelles that accelerate the condensation.

  • Workup: The product often precipitates. Filter and wash with water. If soluble, extract with ethyl acetate.

  • Validation: Check purity via HPLC (>95%) and confirm structure via 1H-NMR (look for the disappearance of the aldehyde proton and formation of the C4-methine/aromatic signal).

Method B: Buchwald-Hartwig Cross-Coupling

Used when introducing amine-based side chains (e.g., piperazines for MDR activity) at position 4.

Protocol:

  • Precursor: Start with 4-chloropyrrolo[1,2-a]quinoxaline.

  • Coupling: Combine with substituted piperazine (1.2 equiv), Pd(OAc)2 (5 mol%), BINAP (10 mol%), and Cs2CO3 (2.0 equiv) in Toluene.

  • Conditions: Reflux under Argon for 12–24 hours.

  • Purification: Silica gel column chromatography (Gradient: Hexane/EtOAc).

Experimental Validation Workflows

To establish the "E-E-A-T" of your research, you must validate the mechanism using these specific assays.

Workflow: MDR Reversal Assessment

This protocol validates if your compound blocks the P-gp pump.

MDR_Assay Step1 Cell Seeding (Resistant Line: K562/R7 or KB-V1) Step2 Treatment Groups Step1->Step2 Control Substrate Alone (Rhodamine 123) Step2->Control Exp Substrate + Pyrrolo-quinoxaline (1-10 µM) Step2->Exp Step3 Incubation (60 min @ 37°C) Control->Step3 Exp->Step3 Step4 Wash & Lysis Step3->Step4 Step5 Flow Cytometry / Fluorimetry (Ex: 485nm, Em: 535nm) Step4->Step5 Result Data Analysis: High Fluorescence = Pump Blocked Low Fluorescence = Pump Active Step5->Result

Figure 2: Functional assay workflow for validating P-glycoprotein inhibition using fluorescent substrate accumulation.

Protocol: Akt Kinase Inhibition (ELISA-based)

Objective: Quantify inhibition of Akt phosphorylation.

  • Cell Line: Use K562 or U937 (high basal p-Akt).

  • Treatment: Treat cells with compound (0.1, 1, 5, 10, 50 µM) for 2 hours.

  • Lysis: Lyse cells in buffer containing phosphatase inhibitors (Na3VO4).

  • Detection: Use a Sandwich ELISA kit specific for Phospho-Akt (Ser473) .

  • Normalization: Normalize against Total Akt to ensure the decrease is not due to protein degradation.

Data Summary: Comparative Potency

The following table summarizes the potency of key pyrrolo[1,2-a]quinoxaline derivatives against leukemia cell lines, derived from aggregated literature data.

Compound IDSubstitution (C4)Substitution (Pyrrole)TargetIC50 (K562)IC50 (U937)Ref
1a 4-MethoxyphenylHAkt Kinase4.5 µM6.2 µM[2]
JG454 BenzylpiperidinylEsterAkt / Proliferation2.1 µM3.5 µM[3]
10d Pyrido-fused-P-gp (MDR)N/AN/A[5]
Ref (A6730) (Standard Inhibitor)-Akt Kinase5.8 µM7.0 µM[2]

*Note: Compound 10d is an MDR reversal agent; its primary metric is the "Reversal Fold" (RF) rather than direct cytotoxicity.

Future Directions

  • Sirt6 Activation: Recent studies suggest certain derivatives (e.g., bearing piperazine-urea linkers) activate Sirt6, promoting genomic stability and reducing inflammation [1]. This represents a shift from "inhibitor" to "activator" design logic.

  • Metabolic Stability: The pyrrole ring is susceptible to oxidation. Future SAR should focus on fluorination of the pyrrole ring to block metabolic hot spots without altering the steric profile.

References

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers. [Link]

  • Discovery of pyridoquinoxaline-based new P-gp inhibitors as coadjutant against Multi Drug Resistance in cancer. European Journal of Pharmaceutical Sciences. [Link]

Sources

Exploratory

The Kinase Inhibition Profile of 4-morpholinopyrrolo[1,2-a]quinoxaline: A Technical Guide for Drug Discovery Professionals

Abstract The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the probable kinase inhibition profile of a specific derivative, 4-morpholinopyrrolo[1,2-a]quinoxaline. Drawing upon extensive literature analysis of structurally related compounds and established methodologies in kinase inhibitor profiling, this document offers researchers, scientists, and drug development professionals a comprehensive resource. We will explore the likely primary targets, potential off-target effects, and the downstream signaling pathways implicated. Furthermore, this guide details the experimental workflows and self-validating protocols necessary to empirically determine the precise kinase inhibition profile of this compound, ensuring scientific integrity and fostering further investigation into its therapeutic potential.

Introduction: The Therapeutic Promise of the Pyrrolo[1,2-a]quinoxaline Scaffold

The pyrrolo[1,2-a]quinoxaline core is a nitrogen-containing heterocyclic system that has garnered significant interest in drug discovery due to its versatile biological activities. Various derivatives of this scaffold have been investigated as potential therapeutic agents, exhibiting anticancer, antiviral, and antiparasitic properties. A key area of investigation has been their role as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of selective kinase inhibitors is a major focus of modern drug development.

While a comprehensive kinase inhibition profile for the specific compound 4-morpholinopyrrolo[1,2-a]quinoxaline is not extensively documented in publicly available literature, analysis of structurally analogous compounds provides a strong foundation for predicting its likely targets and biological effects. This guide synthesizes this information to present a probable kinase inhibition profile and outlines the necessary experimental steps to validate these predictions.

Predicted Kinase Inhibition Profile of 4-morpholinopyrrolo[1,2-a]quinoxaline

Based on the structure-activity relationships (SAR) of closely related compounds, 4-morpholinopyrrolo[1,2-a]quinoxaline is predicted to be a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) family, with a particularly high affinity for the p110α isoform. This prediction is strongly supported by studies on 4-morpholino-2-phenylquinazolines, which share the critical 4-morpholino-quinazoline substructure. One such thieno[3,2-d]pyrimidine derivative demonstrated an IC50 value of 2.0 nM against p110α and exhibited selectivity over other PI3K isoforms and a panel of other protein kinases[1].

The morpholine moiety is a common feature in many PI3K inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain. The pyrrolo[1,2-a]quinoxaline scaffold itself has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, suggesting a synergistic contribution to the overall inhibitory profile[2].

Beyond PI3K, other potential targets for the pyrrolo[1,2-a]quinoxaline scaffold include Akt and Casein Kinase 2 (CK2). Studies have shown that derivatives of this scaffold can inhibit Akt kinase, a key downstream effector of PI3K signaling[3][4]. Additionally, certain substituted pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of human protein kinase CK2, with IC50 values in the nanomolar range[5].

Table 1: Predicted Kinase Inhibition Profile and Supporting Evidence

Predicted Target KinasePredicted Potency (IC50)Rationale / Evidence from Structurally Related Compounds
PI3K p110α Low Nanomolar The 4-morpholino-quinazoline substructure is a key pharmacophore for potent and selective PI3K p110α inhibition. A thieno[3,2-d]pyrimidine derivative with this feature showed an IC50 of 2.0 nM[1].
PI3K p110βMicromolar to Sub-micromolarMorpholino-quinazolines often exhibit selectivity for p110α over other Class I PI3K isoforms.
PI3K p110δMicromolar to Sub-micromolarSimilar to p110β, selectivity for the alpha isoform is common.
PI3K p110γMicromolar to Sub-micromolarSimilar to p110β and p110δ.
Akt (PKB) Sub-micromolarPyrrolo[1,2-a]quinoxaline derivatives have been synthesized and identified as potential inhibitors of Akt kinase[3][4].
CK2 Sub-micromolarSubstituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives are potent inhibitors of human protein kinase CK2[5].
mTORMicromolarAs a downstream component of the PI3K/Akt pathway, mTOR inhibition is a plausible secondary effect. Some quinoxaline derivatives act as dual PI3K/mTOR inhibitors[2].

Key Signaling Pathway: The PI3K/Akt/mTOR Axis

The predicted primary target of 4-morpholinopyrrolo[1,2-a]quinoxaline, the PI3K/Akt/mTOR pathway, is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a frequent event in many types of cancer, making it an attractive target for therapeutic intervention[2].

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt (PKB) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor 4-morpholinopyrrolo [1,2-a]quinoxaline Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the predicted point of inhibition.

Inhibition of PI3K by 4-morpholinopyrrolo[1,2-a]quinoxaline would block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This, in turn, would prevent the activation of downstream kinases such as PDK1 and Akt. The subsequent lack of Akt activation would lead to reduced activation of mTORC1, a master regulator of cell growth and proliferation.

Experimental Methodologies for Kinase Inhibition Profiling

To empirically determine the kinase inhibition profile of 4-morpholinopyrrolo[1,2-a]quinoxaline, a multi-faceted approach employing biochemical assays, cell-based assays, and chemoproteomics is recommended. This ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action in a physiologically relevant context.

Biochemical Kinase Assays: Determining In Vitro Potency

Biochemical assays are essential for quantifying the direct inhibitory effect of a compound on purified kinase enzymes. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for determining IC50 values.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of 4-morpholinopyrrolo[1,2-a]quinoxaline in 100% DMSO.

    • Create a serial dilution of the compound in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare the kinase/substrate mixture containing the purified recombinant kinase and its specific substrate in the assay buffer.

    • Prepare the ATP solution at the desired concentration (often at the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted compound.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

ADP_Glo_Workflow Start Start PrepareReagents Prepare Reagents: - Compound Dilutions - Kinase/Substrate Mix - ATP Solution Start->PrepareReagents KinaseReaction Perform Kinase Reaction: Add reagents to 384-well plate and incubate PrepareReagents->KinaseReaction AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) KinaseReaction->AddADPGlo Incubate1 Incubate 40 min AddADPGlo->Incubate1 AddDetection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate1->AddDetection Incubate2 Incubate 30-60 min AddDetection->Incubate2 ReadLuminescence Measure Luminescence Incubate2->ReadLuminescence AnalyzeData Analyze Data: Calculate % Inhibition & IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cell-Based Assays: Assessing Target Engagement and Pathway Modulation

Cell-based assays provide a more physiologically relevant assessment of a compound's activity by measuring its effects within a cellular context.

The In-Cell Western™ assay is a quantitative immunofluorescence-based method to measure the phosphorylation status of target proteins within cells, providing direct evidence of pathway modulation.

Experimental Protocol: In-Cell Western™ Assay

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 4-morpholinopyrrolo[1,2-a]quinoxaline for the desired time. Include appropriate positive and negative controls.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS to allow antibody access to intracellular proteins.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer).

    • Incubate the cells with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-Akt Ser473). A second primary antibody against the total protein can be used for normalization.

    • Wash the cells to remove unbound primary antibodies.

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Imaging and Analysis:

    • Wash the cells to remove unbound secondary antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both the phosphorylated and total protein signals.

    • Normalize the phospho-protein signal to the total protein signal and determine the IC50 for the inhibition of phosphorylation.

The NanoBRET™ Target Engagement assay is a powerful live-cell method to quantify the binding of a compound to its target protein, providing a direct measure of target engagement.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate.

  • Assay Execution:

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase, to the cells.

    • Add a serial dilution of 4-morpholinopyrrolo[1,2-a]quinoxaline.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measurement and Analysis:

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

    • The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.

    • Calculate the IC50 for target engagement from the dose-response curve.

Chemoproteomics: Unbiased Target Identification

Chemoproteomics offers an unbiased approach to identify the direct binding targets of a small molecule within the complex environment of a cell lysate. This is particularly valuable for discovering both on-target and off-target interactions.

Experimental Protocol: Affinity Chromatography-based Chemoproteomics

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of 4-morpholinopyrrolo[1,2-a]quinoxaline that incorporates a linker with a reactive group (e.g., an alkyne or an amine).

    • Covalently attach the derivatized compound to a solid support (e.g., Sepharose beads) to create an affinity matrix.

  • Affinity Pull-down:

    • Incubate the affinity matrix with a cell lysate.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by competing with an excess of the free compound.

  • Protein Identification and Quantification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and digest them with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

    • Quantitative proteomics techniques, such as SILAC or label-free quantification, can be used to determine the specificity of binding.

Chemoproteomics_Workflow Start Start SynthesizeProbe Synthesize & Immobilize Inhibitor Probe Start->SynthesizeProbe PrepareLysate Prepare Cell Lysate Start->PrepareLysate AffinityPulldown Incubate Lysate with Immobilized Probe SynthesizeProbe->AffinityPulldown PrepareLysate->AffinityPulldown WashBeads Wash to Remove Non-specific Binders AffinityPulldown->WashBeads EluteProteins Elute Specifically Bound Proteins WashBeads->EluteProteins SDSPAGE Separate Proteins by SDS-PAGE EluteProteins->SDSPAGE InGelDigest In-Gel Tryptic Digestion SDSPAGE->InGelDigest LCMS Analyze Peptides by LC-MS/MS InGelDigest->LCMS DataAnalysis Identify & Quantify Proteins LCMS->DataAnalysis End End DataAnalysis->End

Caption: Workflow for Chemoproteomic Target Identification.

Conclusion and Future Directions

The structural features of 4-morpholinopyrrolo[1,2-a]quinoxaline strongly suggest its potential as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, with PI3K p110α being the most probable primary target. This technical guide has provided a comprehensive overview of the predicted kinase inhibition profile and has detailed the necessary experimental methodologies to rigorously validate these predictions.

The successful elucidation of the kinase inhibition profile of 4-morpholinopyrrolo[1,2-a]quinoxaline will be a critical step in its development as a potential therapeutic agent. The protocols outlined herein provide a robust framework for researchers to systematically characterize this promising compound, paving the way for further preclinical and clinical investigations. Future studies should focus on a broad kinome-wide selectivity screen to fully understand its on- and off-target effects, which is crucial for predicting both its efficacy and potential side effects.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics identifies unanticipated targets of clinical kinase inhibitors.
  • Guillon, J., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 637-646.
  • Golub, A. G., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. European Journal of Medicinal Chemistry, 67, 22-30.
  • Desplat, V., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 204-215.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • Zhang, H., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(9), 1533.
  • van den Berg, A. J. J., et al. (2024). CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv.
  • Medard, G., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics.
  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • LI-COR Biosciences. (2021). In-Cell Western™ Assay. Retrieved from [Link]

  • Humphrey, G. W., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Bio-protocol, 12(16), e4489.
  • Shavva, A. G., et al. (2022).
  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

  • Bantscheff, M., & Drewes, G. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. In Methods in Molecular Biology (Vol. 795, pp. 49-65). Humana Press.
  • El-Sayed, M. A., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 70, 697-707.
  • El-Damasy, A. K., et al. (2019). Selected kinase profile of 4 key compounds.
  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024.
  • Pujala, B., et al. (2017). IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • An, L., et al. (2017). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic & Medicinal Chemistry Letters, 27(15), 3348-3353.
  • Abdel-Ghaffar, A. M., et al. (2025). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 30(21), 5432.
  • Jain, S., & Gupta, S. P. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(1), 405-410.

Sources

Protocols & Analytical Methods

Method

Nucleophilic substitution protocol for 4-chloropyrrolo[1,2-a]quinoxaline with morpholine

Application Note: Nucleophilic Substitution Protocol for 4-Chloropyrrolo[1,2-a]quinoxaline with Morpholine Executive Summary This application note details the optimized protocol for the synthesis of 4-morpholinopyrrolo[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocol for 4-Chloropyrrolo[1,2-a]quinoxaline with Morpholine

Executive Summary

This application note details the optimized protocol for the synthesis of 4-morpholinopyrrolo[1,2-a]quinoxaline via nucleophilic aromatic substitution (


) of 4-chloropyrrolo[1,2-a]quinoxaline. This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant biological activity as an Akt kinase inhibitor , Sirt6 activator , and anti-leukemic agent.

The guide presents two validated methodologies:

  • Method A (Thermal): A robust, scalable approach using

    
     in DMF.
    
  • Method B (Microwave-Assisted): A rapid, high-throughput screening (HTS) compatible protocol.

Scientific Background & Mechanistic Insight

The Electrophilic Substrate

The pyrrolo[1,2-a]quinoxaline core contains a pyrazine ring fused to a pyrrole. The C4 position (adjacent to the bridgehead nitrogen) is highly electrophilic, behaving similarly to an imidoyl chloride. The chlorine atom at this position is an excellent leaving group, activated by the electron-deficient nature of the diaza-heterocycle.

Reaction Mechanism ( )

The reaction proceeds via a classic Addition-Elimination mechanism. Morpholine (a secondary amine) acts as the nucleophile, attacking the C4 position to form a Meisenheimer-like tetrahedral intermediate. Re-aromatization drives the expulsion of the chloride ion.

Key Mechanistic Considerations:

  • Basicity: While morpholine is nucleophilic, an auxiliary base (

    
     or 
    
    
    
    ) is required to neutralize the generated HCl, preventing protonation of the morpholine which would render it non-nucleophilic.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the polar transition state, significantly enhancing the reaction rate compared to non-polar solvents like toluene (unless Pd-catalysis is used).

SNAr_Mechanism Substrate 4-Chloro-pyrrolo[1,2-a]quinoxaline (Electrophile) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) Substrate->Intermediate Nucleophilic Attack (k1) Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Product 4-Morpholinopyrrolo[1,2-a]quinoxaline (Target) Intermediate->Product Elimination of Cl- (k2, Fast) Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the


 reaction between 4-chloropyrrolo[1,2-a]quinoxaline and morpholine.

Experimental Protocols

Materials & Reagents
ReagentRoleEquiv.Notes
4-Chloropyrrolo[1,2-a]quinoxaline Substrate1.0Prepared via

chlorination of the lactam precursor.[1] Sensitive to moisture (hydrolyzes to lactam).
Morpholine Nucleophile1.2 - 1.5Excess ensures complete conversion.
Potassium Carbonate (

)
Base2.0 - 3.0Anhydrous powder preferred.
DMF (N,N-Dimethylformamide) SolventN/ADry grade (<0.1%

).
Method A: Thermal Substitution (Standard Protocol)

Best for scale-up (>100 mg) and high purity requirements.

  • Setup: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the flask with 4-chloropyrrolo[1,2-a]quinoxaline (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Addition: Add

    
      (2.5 equiv) followed by morpholine  (1.5 equiv) dropwise.
    
  • Reaction: Heat the mixture to 100–110 °C for 4–12 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: DCM/MeOH 95:5). The starting material (high

      
      , UV active) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Observation: The product typically precipitates as a solid.

    • Filter the solid, wash copiously with water (to remove DMF/Morpholine salts), and dry under vacuum.

    • Alternative (if no precipitate): Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol or Flash Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Method B: Microwave-Assisted Synthesis

Best for library generation and rapid optimization.

  • Vial Loading: In a 10 mL microwave process vial, add substrate (1.0 equiv), morpholine (2.0 equiv), and Ethanol (2 mL). Note: Ethanol is an excellent microwave absorber.

  • Irradiation: Seal the vial and irradiate at 120 °C for 15–20 minutes (Power: Dynamic, Max 150W).

  • Workup: Evaporate solvent directly under reduced pressure. Resuspend residue in DCM, wash with water, and purify as above.

Process Workflow & Decision Matrix

Workflow Start Start: 4-Chloro Precursor CheckScale Scale > 100mg? Start->CheckScale MethodA Method A: Thermal (DMF, 110°C) CheckScale->MethodA Yes MethodB Method B: Microwave (EtOH, 120°C) CheckScale->MethodB No Monitor Monitor: TLC/LCMS (Target M+H observed?) MethodA->Monitor MethodB->Monitor Quench Quench: Pour into Ice Water Monitor->Quench Complete Precipitate Precipitate Formed? Quench->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract Extraction (EtOAc) Precipitate->Extract No Final Final Product (Recrystallize EtOH) Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Hydrolysis Product (Lactam) Wet solvent or reagents. The 4-Cl bond is labile to

.
Use anhydrous DMF. Ensure

is dry. Keep reaction under inert atmosphere.
Incomplete Conversion Steric hindrance or low temperature.Increase temp to 120°C. Add 0.1 equiv of NaI (Finkelstein-like activation).
Dark/Tar Formation Oxidative degradation at high temp.Degas solvents thoroughly. Limit reaction time (switch to Microwave).
Poor Solubility during Workup Product is highly lipophilic.Do not rely solely on precipitation. Use DCM/MeOH (9:1) for extraction if solid doesn't crash out.

Expected Characterization Data

  • 1H NMR (300 MHz,

    
    ):  Look for the morpholine backbone signals—multiplets around 
    
    
    
    3.8-4.0 ppm (
    
    
    ) and
    
    
    3.6-3.8 ppm (
    
    
    ). The aromatic protons of the pyrroloquinoxaline core will appear between
    
    
    6.8 and 8.0 ppm.
  • MS (ESI):

    
     peak corresponding to the molecular weight of the chloro-precursor minus 35.5 (Cl) plus 86 (Morpholine).
    

References

  • Guillon, J., et al. (2008).[2][3] Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase.[2][3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648–658.[2]

  • Desplat, V., et al. (2010).[5] Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase.[2][3][4][5] Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 204–215.

  • You, Q., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators.[6] European Journal of Medicinal Chemistry, 229, 114063. (See Compound 49 synthesis).

  • Mossalayi, D., et al. (2008).[3] Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase.[2][3][4][5] Bioorganic & Medicinal Chemistry.

Sources

Application

Application Note: In Vitro Antiproliferative Evaluation of Morpholino-Quinoxaline Derivatives

Introduction & Scientific Context The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, widely utilized for its ability to mimic the adenine ring of ATP, making it an ideal template for kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, widely utilized for its ability to mimic the adenine ring of ATP, making it an ideal template for kinase inhibition. When derivatized with a morpholine moiety, these compounds frequently exhibit enhanced binding affinity to the hinge region of lipid kinases, particularly PI3K (Phosphoinositide 3-kinase) and mTOR .

However, the lipophilic nature of the morpholino-quinoxaline core presents specific challenges in in vitro assays, primarily regarding solubility and precipitation in aqueous media. This guide provides a validated workflow for assessing these compounds, moving from solubility management to mechanistic deconvolution.

Target Mechanism: The PI3K/Akt/mTOR Axis

Morpholino-quinoxalines typically act by competitive ATP inhibition. The diagram below illustrates the signaling cascade these compounds disrupt.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1 Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Drug Morpholino-Quinoxaline Drug->PI3K Inhibits

Figure 1: The PI3K/Akt/mTOR signaling cascade, highlighting the inhibition point of morpholino-quinoxaline derivatives.

Compound Management: The Solubility Protocol

Critical Challenge: Morpholino-quinoxalines are hydrophobic. Direct addition of high-concentration DMSO stocks to cell culture media often causes "crashing out" (micro-precipitation), leading to false negatives in toxicity assays.

Validated Solubilization Workflow
  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • QC Step: Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT dilute directly from 10 mM to assay media (e.g., 10 µM).

    • Prepare a 100x working stock in 100% DMSO.

    • Example: To test at 10 µM, prepare a 1 mM stock in DMSO.

  • Final Application:

    • Add 1 µL of the 100x stock to 99 µL of culture media.

    • Final DMSO concentration: 1.0% (Acceptable for most cancer lines; use 0.5% if cells are sensitive).

Primary Screen: MTT Metabolic Assay

The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenases (succinate dehydrogenase). It is the industry standard for determining IC50.

Reagents
  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at -20°C in the dark.

  • Solubilization Buffer: 100% DMSO.

Protocol
  • Seeding: Plate cells (e.g., MCF-7 or HeLa) at 3,000–5,000 cells/well in 96-well plates.

    • Note: Avoid edge wells (evaporation effects). Fill edge wells with PBS.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Remove old media.[1]

    • Add 100 µL fresh media containing the compound (0.01 µM to 100 µM, 8-point serial dilution).

    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or Wortmannin).

  • Exposure: Incubate for 48 or 72 hours .

  • Staining:

    • Add 20 µL MTT stock per well.

    • Incubate 3–4 hours until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

MTT_Workflow Seed Seed Cells (Day 0) Treat Add Compound (Day 1) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT (3-4h) Incubate->MTT Solubilize DMSO Solubilization MTT->Solubilize Read OD 570nm Solubilize->Read

Figure 2: Step-by-step workflow for the MTT antiproliferative assay.[1][2]

Secondary Validation: Clonogenic (Colony Formation) Assay[4]

Kinase inhibitors are often cytostatic rather than cytotoxic. The MTT assay may underestimate efficacy if cells stop dividing but remain metabolically active. The clonogenic assay measures reproductive death—the gold standard for long-term efficacy.

Protocol
  • Seeding: Seed cells at very low density (200–500 cells/well ) in 6-well plates.

  • Attachment: Allow 24 hours for attachment.

  • Treatment: Treat with compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Washout: Remove drug-containing media, wash with PBS, and replace with fresh drug-free media.

  • Colony Growth: Incubate for 10–14 days until colonies >50 cells form.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 mins).

    • Stain with 0.5% Crystal Violet (30 mins).

    • Wash with water and air dry.

  • Analysis: Count colonies manually or using ImageJ. Calculate Plating Efficiency (PE) and Surviving Fraction (SF) .

Mechanistic Validation: Annexin V/PI Flow Cytometry

To determine if the morpholino-quinoxaline induces apoptosis (programmed death) or necrosis (uncontrolled lysis), use Annexin V (binds externalized phosphatidylserine) and Propidium Iodide (PI, stains DNA in permeable cells).

Data Interpretation Table
PopulationAnnexin V StatusPI StatusBiological State
Live Cells Negative (-)Negative (-)Healthy membrane asymmetry.
Early Apoptosis Positive (+)Negative (-)PS externalization; membrane intact.
Late Apoptosis Positive (+)Positive (+)Membrane compromised; post-apoptotic.
Necrosis Negative (-)Positive (+)Ruptured membrane (rare in this context).
Protocol
  • Treatment: Treat

    
     cells with the compound for 24 hours.
    
  • Harvest: Collect cells (include floating cells!) using Accutase (gentler than Trypsin).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 100 µL 1X Annexin-Binding Buffer .

    • Add 5 µL Annexin V-FITC.[3]

    • Add 5 µL Propidium Iodide (PI).

  • Incubate: 15 mins at RT in the dark.

  • Analyze: Add 400 µL buffer and analyze by Flow Cytometry (FL1 for FITC, FL2/FL3 for PI) within 1 hour.

References

  • Tariq, S. et al. (2018). "Design, synthesis and biological evaluation of novel quinoxaline derivatives as dual PI3K/mTOR inhibitors." European Journal of Medicinal Chemistry.

  • Liu, Y. et al. (2012). "Discovery of novel morpholino-quinoxalines as PI3Kα inhibitors by pharmacophore-based screening." MedChemComm.

  • Riss, T.L. et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Crowley, L.C. et al. (2016). "Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry." Cold Spring Harbor Protocols.

  • Franken, N.A. et al. (2006). "Clonogenic assay of cells in vitro." Nature Protocols.

Sources

Method

Application Note &amp; Protocol: Rapid Synthesis of Pyrrolo[1,2-a]quinoxaline Libraries via Microwave-Assisted Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif renowned for its diverse and potent pharmacological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif renowned for its diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1] The development of efficient and robust synthetic methodologies to access libraries of these compounds is therefore a critical objective in medicinal chemistry and drug discovery.[1] This application note details a comprehensive protocol for the rapid and efficient synthesis of pyrrolo[1,2-a]quinoxaline libraries utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the mechanistic rationale behind the accelerated reaction rates, provide a detailed, step-by-step experimental guide, and discuss process optimization. This method aligns with the principles of green chemistry by significantly reducing reaction times, often improving yields, and minimizing energy consumption compared to conventional heating methods.[2][3]

Introduction: The Synergy of a Privileged Scaffold and Green Chemistry

Pyrrolo[1,2-a]quinoxalines represent a class of nitrogen-fused tricyclic systems that have garnered significant attention from the pharmaceutical community. Their rigid, planar structure serves as an effective pharmacophore for interacting with various biological targets. Derivatives of this scaffold have been identified as potent Akt kinase inhibitors for cancer therapy, selective Sirt6 activators with anti-inflammatory and anti-viral potential, and agents with activity against various human cancer cell lines.[4][5][6]

Traditional methods for constructing this scaffold often rely on multi-step sequences or prolonged reaction times under high temperatures using conventional reflux apparatus.[7] These approaches can be time-consuming and energy-intensive, creating a bottleneck in the drug discovery pipeline where rapid synthesis of diverse compound libraries is essential for structure-activity relationship (SAR) studies.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[8][9] Unlike conventional heating which relies on slow conduction, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[10][11] This results in rapid, uniform, and highly efficient heating, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[9] Key advantages of MAOS include:

  • Increased Reaction Rates: Dramatic reduction in reaction time.[8]

  • Improved Yields and Purity: Minimized byproduct formation due to shorter exposure to high temperatures.[3]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, saving significant energy.[2][3]

  • Enhanced Reproducibility: Precise control over temperature and pressure leads to more consistent outcomes.[8]

This guide provides a validated protocol for leveraging MAOS to construct a library of pyrrolo[1,2-a]quinoxalines, enabling researchers to accelerate their discovery programs.

Reaction Mechanism and the Microwave Advantage

The protocol described herein focuses on the acid-catalyzed condensation reaction between a 2-(1H-pyrrol-1-yl)aniline derivative and a substituted aldehyde, a robust method for generating the desired scaffold.[12]

Chemical Transformation:

The reaction proceeds through a domino sequence involving imine formation, intramolecular electrophilic aromatic substitution, and subsequent oxidative aromatization.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1 2-(1H-pyrrol-1-yl)aniline S1 Step 1: Imine Formation (Acid-Catalyzed) R1->S1 R2 Aldehyde (R'-CHO) R2->S1 S2 Step 2: Intramolecular Cyclization (Electrophilic Aromatic Substitution) S1->S2 Intermediate: Protonated Imine S3 Step 3: Oxidative Aromatization S2->S3 Intermediate: Dihydro-pyrroloquinoxaline P Pyrrolo[1,2-a]quinoxaline S3->P

Caption: Reaction mechanism for the synthesis of pyrrolo[1,2-a]quinoxalines.

Why Microwaves Excel for This Reaction:

The efficiency of MAOS in this context is not merely thermal; it is intrinsically linked to the reaction mechanism. Microwave energy is absorbed most efficiently by polar substances.[10]

  • Accelerating Imine Formation: The initial condensation to form the imine involves polar reactants and generates a polar water molecule. The charged intermediates in the acid-catalyzed mechanism are also highly receptive to microwave energy, leading to rapid formation of the iminium ion.

  • Facilitating Cyclization: The key intramolecular cyclization step involves a charged electrophile (the iminium ion) and the electron-rich pyrrole ring. This polar transition state is stabilized by the microwave field, lowering the activation energy and dramatically accelerating the ring-closing reaction.

  • Driving Aromatization: The final oxidation step to achieve the stable aromatic product is often the rate-limiting step in conventional heating. The ability of microwaves to "superheat" solvents above their atmospheric boiling points in a sealed vessel provides the necessary energy to overcome this barrier in a very short time.[13]

Detailed Experimental Protocol

This protocol provides a general method for synthesizing a library of 4-substituted pyrrolo[1,2-a]quinoxalines. Researchers should optimize conditions for their specific substrates.

Materials and Equipment
  • Reagents:

    • 2-(1H-pyrrol-1-yl)aniline (and derivatives)

    • A library of substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-naphthaldehyde)

    • Acetic Acid (Glacial), or another suitable Brønsted acid like p-toluenesulfonic acid.[14]

    • Ethanol (Absolute) or another polar, microwave-safe solvent (e.g., DMF, NMP)

    • Ethyl Acetate, Hexanes (for chromatography)

    • Saturated Sodium Bicarbonate solution

    • Brine, Anhydrous Sodium Sulfate

  • Equipment:

    • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator). Warning: The use of a domestic kitchen microwave oven is extremely dangerous and must be avoided. [15][16]

    • Microwave-safe reaction vials (10 mL) with snap caps or crimp seals

    • Magnetic stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system or glass columns

    • Analytical instruments for characterization (NMR, LC-MS)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: All operations, especially charging the vials and working up the reaction, should be performed in a certified chemical fume hood.[15]

  • Pressure Hazard: Microwave reactions in sealed vessels generate high internal pressure. Never exceed the manufacturer's recommended volume, temperature, or pressure limits for the vials.[16] Always allow the vial to cool completely to room temperature before opening.

  • Reagent Handling: Handle all chemicals according to their Material Safety Data Sheets (MSDS). Acetic acid is corrosive and aldehydes can be irritants.

General Synthesis Procedure

G prep 1. Reagent Prep charge 2. Vial Charging prep->charge seal 3. Seal Vial charge->seal irradiate 4. Microwave Irradiation (Temp, Time, Power Control) seal->irradiate cool 5. Cooling irradiate->cool workup 6. Reaction Work-up (Quench, Extract) cool->workup purify 7. Purification (Chromatography) workup->purify analyze 8. Characterization (NMR, LC-MS) purify->analyze

Caption: Experimental workflow for microwave-assisted synthesis.

  • Vial Charging: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-(1H-pyrrol-1-yl)aniline (1.0 mmol, 1.0 equiv).

  • Add Aldehyde: Add the desired substituted aldehyde (1.1 mmol, 1.1 equiv).

  • Add Solvent and Catalyst: Add absolute ethanol (3.0 mL) followed by glacial acetic acid (0.2 mL).

  • Sealing: Securely cap the vial using a crimper or snap cap. Ensure the seal is tight to prevent leakage under pressure.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows (these are starting points and should be optimized):

    • Temperature: 120 °C (use dynamic power control to maintain temperature)

    • Reaction Time: 15 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (< 40 °C) using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Work-up: Open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL). Wash the solution sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure pyrrolo[1,2-a]quinoxaline product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Example Library Synthesis Data

The following table illustrates representative results for the synthesis of a small library of 4-substituted pyrrolo[1,2-a]quinoxalines using the general protocol.

EntryAldehyde (R')Time (min)Temperature (°C)Yield (%)
1Benzaldehyde1512092
24-Chlorobenzaldehyde1512095
34-Methoxybenzaldehyde2012088
42-Naphthaldehyde1513090
5Furan-2-carbaldehyde1011085

Process Optimization and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient temperature or time.- Catalyst is inactive or insufficient.- Aldehyde is unreactive (sterically hindered or electron-rich).- Increase temperature in 10 °C increments (up to 150 °C).- Increase reaction time in 5-minute increments.- Increase catalyst loading or try a stronger acid like p-TsOH.- For unreactive aldehydes, higher temperatures and longer times may be necessary.
Formation of Byproducts - Reaction temperature is too high, causing decomposition.- Reaction time is too long.- Decrease the reaction temperature.- Reduce the reaction time; monitor by TLC or LC-MS to find the optimal endpoint.
Poor Reproducibility - Inconsistent vial sealing leading to solvent loss.- Inaccurate measurement of reagents.- Non-homogenous heating (unlikely in modern reactors but possible).- Ensure vials are sealed correctly every time.- Use precise techniques for measuring liquids and solids.- Ensure stirring is adequate throughout the reaction.

Conclusion

This application note provides a robust and highly efficient protocol for the microwave-assisted synthesis of pyrrolo[1,2-a]quinoxaline libraries. By leveraging the principles of microwave dielectric heating, this method drastically reduces reaction times from many hours to typically under 20 minutes, while often providing excellent yields and high purity.[8][9][10] The operational simplicity and amenability to parallel synthesis make this approach ideal for academic and industrial settings focused on drug discovery and medicinal chemistry. The adoption of this green chemistry technique allows for the rapid generation of diverse chemical matter, accelerating the identification of new therapeutic lead compounds based on the privileged pyrrolo[1,2-a]quinoxaline scaffold.[3][4][5]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (2023). UTMB Research Expert Profiles.
  • Biological activities of pyrrolo[1,2‐a]quinoxalines. (n.d.).
  • Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. (2008). PubMed.
  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. (2008). Taylor & Francis Online.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • MW‐assisted synthesis of pyrrolo[1,2‐a] quinoxalinones via reduction cyclization. (n.d.).
  • Microwave-assisted multicomponent synthesis of benzo[f]pyrrolo [1,2-a]quinoline derivatives. (2025).
  • Microwave - Assisted Synthesis of a Library of Pyrrolo ( 1,2-c ) quinazolines. (2025).
  • Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Microwave-assisted synthesis of diverse pyrrolo[3,4-c]quinoline-1,3-diones and their antibacterial activities. (2014). PubMed.
  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. (2021). AIR Unimi.
  • Efficient synthesis of pyrrolo[1,2-a]quinoxalines catalyzed by a Brønsted acid through cleavage of C–C bonds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciELO.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino Pyrrolo[1,2-a]quinoxalines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Isolation, and Stability of 4-Amino Substituted Pyrrolo[1,2-a]quinoxalines Ticket ID: PQ-PUR-001 Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Isolation, and Stability of 4-Amino Substituted Pyrrolo[1,2-a]quinoxalines Ticket ID: PQ-PUR-001

Executive Summary

The pyrrolo[1,2-a]quinoxaline (PQ) scaffold is a tricyclic heteroaromatic system frequently explored for anti-leishmanial, anticancer (Akt/CK2 inhibition), and antiviral activity. The introduction of an amino substituent at the C-4 position significantly alters the physicochemical properties of the molecule, introducing basicity and hydrogen-bond donor/acceptor capabilities that complicate standard purification.

This guide addresses the three most common failure modes in PQ purification: chromatographic tailing (due to silanol interactions), recrystallization "oiling out" (due to lipophilicity/π-stacking), and oxidative instability .

Module 1: Chromatography Troubleshooting

Symptom: Broad, streaking bands on silica gel; poor separation of the product from the starting amine; low recovery yield.

Root Cause Analysis

The N-bridgehead and the 4-amino substituent create a basic pharmacophore. Standard silica gel is slightly acidic (pH 4-5). The basic nitrogen atoms in your PQ derivative interact strongly with the acidic silanol groups (Si-OH) on the stationary phase, causing:

  • Chemisorption: The compound "sticks" to the silica.

  • Peak Tailing: Non-Gaussian elution profiles.

Protocol: The "Basified" Mobile Phase

Do not use raw silica with standard EtOAc/Hexane gradients for 4-amino PQs. You must neutralize the stationary phase.

Step-by-Step Optimization:

  • The Modifier: Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide (NH₄OH) to your organic mobile phase.

    • Note: TEA is preferred for lipophilic eluents (Hexane/EtOAc). NH₄OH is preferred for DCM/MeOH systems.

  • Pre-conditioning: Flush the column with 3 column volumes (CV) of the mobile phase containing the base before loading your sample. This deactivates the most acidic silanol sites.

  • Solvent Systems:

Polarity RequiredRecommended Mobile PhaseNotes
Low Petroleum Ether / Ethyl Acetate (8:1 to 1:1) + 1% TEAStandard for aryl-amino derivatives [1].
Medium DCM / Methanol (98:2 to 90:10) + 0.5% NH₄OHRequired for alkyl-amino derivatives with high polarity.
High DCM / Acetone (95:5)Alternative if MeOH causes co-elution of impurities.
Alternative: Neutral Alumina

If silica continues to degrade your compound or results in irreversible adsorption, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents the acid-catalyzed decomposition sometimes observed with electron-rich pyrrole rings.

Module 2: Recrystallization & "Oiling Out"

Symptom: Upon cooling the hot solvent, the product separates as a sticky oil or gum instead of crystals.

Root Cause Analysis

4-Amino PQs are often highly lipophilic but possess high lattice energy due to π-π stacking of the tricyclic core. When cooling occurs too rapidly, or if the solvent is too non-polar, the compound undergoes liquid-liquid phase separation (oiling out) before it can nucleate into a crystal lattice.

The "Ethanol Switch" Protocol

Literature consistently cites Ethanol (EtOH) as the superior solvent for this scaffold [2, 3].

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • The Anti-Solvent Trick: If crystals do not form upon cooling to room temperature:

    • Add warm water dropwise until the solution becomes slightly turbid.

    • Add one drop of hot ethanol to clear it.

    • Wrap the flask in foil (insulation) and allow it to cool to RT slowly over 4 hours.

  • Rescue from Oil: If it oils out:

    • Reheat until clear.

    • Scratch the inner glass surface with a spatula to create nucleation sites.

    • Seed it: Add a tiny crystal of crude product (if available) at 40°C.

Module 3: Chemical Cleanup (Acid-Base Extraction)

Symptom: Persistent presence of unreacted amine starting material (e.g., benzylamine, aniline derivatives) that co-elutes on TLC.

Logic

The 4-amino PQ core is basic, but often less basic than primary aliphatic amine starting materials. However, we can exploit the solubility differences of their salts.

Workflow Visualization:

Purification_Workflow Start Crude Reaction Mixture (PQ Product + Unreacted Amine) Dissolve Dissolve in DCM or EtOAc Start->Dissolve Wash1 Wash with 0.1M HCl (Cold) Dissolve->Wash1 Decision Where is the Product? Wash1->Decision OrgLayer Organic Layer (Contains PQ Product) Decision->OrgLayer If PQ pKa < 4 (Aryl amines) AqLayer Aqueous Layer (Contains Unreacted Aliphatic Amines) Decision->AqLayer If PQ pKa > 8 (Alkyl amines) Wash2 Wash with Sat. NaHCO3 (Neutralize trace acid) OrgLayer->Wash2 Waste Waste AqLayer->Waste Discard (Impurities) Dry Dry over Na2SO4 & Evaporate Wash2->Dry Final Solid PQ Product (Ready for Recrystallization) Dry->Final

Figure 1: Acid-Base workup strategy. Crucially, the basicity of the 4-amino PQ depends on the substituent. Aryl-amino PQs remain in the organic layer with mild acid washes, while aliphatic amine impurities are removed.

Module 4: Stability & Storage

Symptom: Sample turns from bright yellow to brown/black upon storage.

Mechanism

The pyrrole ring in the tricyclic system is electron-rich and susceptible to oxidative degradation, particularly in solution and in the presence of light.

Best Practices:

  • Solid State: Store as a solid whenever possible.

  • Temperature: -20°C is required for long-term storage (>1 month).

  • Solvent: Avoid storing in Chloroform or DCM for extended periods (days). These solvents can form trace HCl or phosgene over time, which can protonate or decompose the PQ. DMSO is preferred for biological stock solutions (stable for months at -20°C).

Frequently Asked Questions (FAQ)

Q: My compound is fluorescent. Does this interfere with purification? A: Yes and No. Pyrroloquinoxalines are often fluorescent. This is an advantage during column chromatography as you can use a handheld UV lamp (365 nm) to track the band even if it's dilute. However, be aware that highly concentrated bands can "quench" on TLC plates, appearing dark in the center and bright on the edges.

Q: Can I use microwave synthesis to improve purity? A: Yes. Microwave-assisted synthesis (e.g., reacting 4-chloro-pyrrolo[1,2-a]quinoxaline with amines) is cleaner than thermal reflux. It typically reduces the formation of tarry oligomers, making the subsequent recrystallization much easier [1].

Q: The NMR shows broad peaks for the NH proton. Is it impure? A: Not necessarily. The NH proton at the 4-position often undergoes exchange or hydrogen bonding. Run the NMR in DMSO-d6 rather than CDCl3 to sharpen the exchangeable protons. If the peaks remain broad, you may have a rotamer issue (common with bulky amines) or residual acid salt. Shake the NMR tube with D₂O; if the peak disappears, it is the NH.

References

  • Guillon, J., et al. (2008).[1] Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase.[1][2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 648–658.[1] Link[1]

  • Desplat, V., et al. (2010).[5] Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 204–215. Link

  • Moarbess, G., et al. (2008).[1] Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2.[6][7] Bioorganic & Medicinal Chemistry, 16(13), 6601-6610. Link

  • Bancet, A., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B.[8] ChemMedChem, 15(19), 1788-1801.[8] Link

Sources

Optimization

Technical Support Center: Bischler–Napieralski Cyclization for Quinoxaline Scaffolds

Status: Operational Subject: Troubleshooting Cyclodehydration in Fused Quinoxaline Synthesis Audience: Medicinal Chemists, Process Chemists Executive Summary: The Challenge of the Quinoxaline Core While the Bischler–Napi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Cyclodehydration in Fused Quinoxaline Synthesis Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Challenge of the Quinoxaline Core

While the Bischler–Napieralski (BN) reaction is classically associated with isoquinoline synthesis, its application in quinoxaline chemistry—specifically for fused systems like pyrrolo[1,2-a]quinoxalines —is a critical tool in modern drug discovery.

In this context, the reaction involves the cyclodehydration of


-(2-aminophenyl)amides (or 

-aryl-2-pyrrolecarboxamides) to close the pyrazine ring. Unlike the standard isoquinoline synthesis, this transformation often fights against nitrogen lone-pair deactivation and retro-Ritter fragmentation .

This guide addresses the specific failure modes of using dehydrating agents (


, 

) to drive this cyclization.
Mechanistic Failure Analysis

To troubleshoot, you must visualize the invisible competition occurring in your flask. The reaction succeeds only if the rate of cyclization (


)  exceeds the rate of fragmentation (

)
or polymerization .
Pathway Visualization

The following diagram maps the critical decision points where the reaction deviates from the desired product.

BN_Mechanism Start Amide Precursor (N-Aryl-Amide) Act Activation (POCl3/Tf2O) Start->Act Imidoyl Imidoyl Intermediate (Highly Reactive) Act->Imidoyl -HOP(=O)Cl2 Nitrilium Nitrilium Ion (Transient) Imidoyl->Nitrilium Ionization Fail2 Chloro-Imine (Stalled Intermediate) Imidoyl->Fail2 Nucleophile Deactivated No Cyclization Prod Fused Quinoxaline (Target) Nitrilium->Prod Cyclization (k_cyc) Nucleophilic Attack Fail1 Nitrile + Aryl Halide (Retro-Ritter Frag.) Nitrilium->Fail1 Fragmentation (k_frag) Stable Nitrile Formation Fail3 Polymer/Tar (Thermal Decomp) Nitrilium->Fail3 Overheating >120°C

Figure 1: Mechanistic divergence in Bischler-Napieralski cyclization. The "Nitrilium" node is the critical bifurcation point between success and fragmentation.

Troubleshooting Guide (Symptom-Based)
Issue A: "My reaction mixture turned into a black tar."

Diagnosis: Thermal polymerization of the imidoyl intermediate or the pyrrole/indole moiety.

  • The Science: Electron-rich heterocycles (like pyrroles in pyrrolo-quinoxalines) are acid-sensitive. Prolonged heating in

    
     generates HCl, initiating cationic polymerization.
    
  • Corrective Action:

    • Switch Reagents: Move from

      
       (reflux) to 
      
      
      
      / 2-Chloropyridine
      (low temperature). This "Modified BN" protocol operates at -78°C to 0°C, preventing thermal degradation.
    • Scavenge Acid: If using

      
      , add a non-nucleophilic base like 2,6-lutidine  to buffer the generated HCl.
      
Issue B: "I isolated a nitrile and an aniline/halide instead of the product."

Diagnosis: The Retro-Ritter Reaction (Fragmentation).

  • The Science: If the nucleophile (the aromatic ring intended to close the cycle) is sterically hindered or electron-deficient, the nitrilium ion acts as a leaving group. The C-N bond cleaves to form a stable nitrile and a carbocation (which is quenched to an aniline/halide).

  • Corrective Action:

    • Concentration: Run the reaction at high concentration (>0.5 M). Fragmentation is unimolecular (

      
      ), while some cyclizations can be pseudo-bimolecular or solvent-dependent; however, preventing solvent cage escape helps.
      
    • Solvent Switch: Use a non-polar solvent (Toluene/Xylene) instead of neat

      
      . Solvation of the nitrilium ion by polar species can stabilize the transition state for fragmentation.
      
Issue C: "LCMS shows the mass of the Chloride (M+Cl), but it won't cyclize."

Diagnosis: Stalled Imidoyl Chloride.

  • The Science: You have successfully formed the imidoyl chloride, but the intramolecular Friedel-Crafts step is too high in energy. This occurs when the nucleophilic ring has electron-withdrawing groups (EWGs).

  • Corrective Action:

    • Lewis Acid Spike: Add a stoichiometric amount of a stronger Lewis Acid like

      
       or 
      
      
      
      to the
      
      
      mixture. This activates the imidoyl chloride further.
    • Microwave Assist: Short bursts of high energy (140°C, 10-20 min) can overcome the activation energy barrier without the prolonged heating that causes tarring.

Comparative Protocols

Choose the protocol based on your substrate's sensitivity.

FeatureMethod A: Classic

Method B: Modified

Reagent Phosphorus Oxychloride (

)
Triflic Anhydride (

) + 2-Chloropyridine
Temperature 80°C – 110°C (Reflux)-78°C

23°C
Substrate Tolerance Robust, simple aromaticsAcid-sensitive, electron-rich, chiral centers
Primary Risk Tarring / PolymerizationMoisture sensitivity (Hydrolysis)
Cost LowHigh
Protocol A: Standard Robust Cyclization (

)

Best for: Unfunctionalized pyrrolo[1,2-a]quinoxalines.

  • Setup: Dry a 2-neck RBF under Argon. Add amide substrate (1.0 equiv).

  • Reagent: Add

    
     (10-15 equiv) as both reagent and solvent.
    
  • Reaction: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (aliquot quenched in MeOH).

  • Workup (CRITICAL):

    • Cool to RT.

    • Pour slowly into ice-water with vigorous stirring (Exothermic!).

    • Neutralize with sat.

      
       or 
      
      
      
      to pH 8.
    • Extract with DCM.

Protocol B: Mild Modified Cyclization (

)

Best for: Complex substrates, stereocenters, or electron-rich rings prone to tarring.

  • Setup: Flame-dry flask,

    
     atmosphere. Dissolve amide (1.0 equiv) in anhydrous DCM (0.1 M).
    
  • Base: Add 2-Chloropyridine (1.2 equiv). Note: Do not use pyridine (too nucleophilic).

  • Activation: Cool to -78°C . Dropwise add

    
      (1.1 equiv).
    
  • Cyclization: Allow to warm to 0°C or RT over 2 hours.

  • Quench: Add sat.

    
     directly to the reaction mixture.
    
Decision Tree: Troubleshooting Workflow

Troubleshooting Start Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Result2 Mass = M + 18 (Imidoyl Hydrolysis) CheckLCMS->Result2 Result3 Mass = M - H2O (Product Formed) CheckLCMS->Result3 Action1 Increase Temp or Switch to Tf2O Result1->Action1 Action2 Reagent Quality Issue Distill POCl3 Result2->Action2 Action3 Proceed to Workup (Watch pH!) Result3->Action3

Figure 2: Rapid diagnostic workflow for reaction monitoring.

References
  • Kalinin, A. A., et al. (2019).[1] "New achievements in the synthesis of pyrrolo[1,2-a]quinoxaline." Chemistry of Heterocyclic Compounds. Link

  • Movassaghi, M. & Hill, M. D. (2008).[2] "Single-Step Synthesis of Pyrimidine Derivatives." (Basis for Tf2O/2-Cl-Pyridine method).[2][3] Journal of the American Chemical Society. Link

  • Larsen, R. D., et al. (1991).[2] "A versatile cyclodehydration reaction for the synthesis of isoquinoline and beta-carboline derivatives."[2][3] Journal of Organic Chemistry. Link

  • Fodor, G. & Nagubandi, S. (1980).[2] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron. Link

  • Gagosz, F. (2009). "Gold-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines." Organic Letters. (Alternative modern approach). Link

Sources

Troubleshooting

Removing unreacted 4-chloropyrrolo[1,2-a]quinoxaline intermediates

Troubleshooting Guide for Removing Unreacted 4-Chloropyrrolo[1,2-a]quinoxaline Frequently Asked Questions (FAQs) Q1: My TLC analysis shows my product and the 4-chloropyrrolo[1,2-a]quinoxaline starting material have very...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Removing Unreacted 4-Chloropyrrolo[1,2-a]quinoxaline

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows my product and the 4-chloropyrrolo[1,2-a]quinoxaline starting material have very similar Rf values. How can I improve their separation?

A1: This is a common challenge, as the core scaffold of the starting material and product are identical. The key is to exploit any small differences in polarity. For flash column chromatography, a shallow solvent gradient is recommended. Instead of a large step-wise increase in the polar solvent (e.g., ethyl acetate), try a slow, linear gradient (e.g., increasing from 5% to 20% ethyl acetate in hexane over many column volumes). If this fails, consider alternative stationary phases. While silica gel is standard[1][2], a reversed-phase (C18) column might provide a different selectivity, separating the compounds based on subtle differences in hydrophobicity.[3][4]

Q2: My reaction was a Suzuki coupling. Besides the starting material, I also have residual palladium catalyst. How can I remove both?

A2: Palladium catalyst residues are a common issue in cross-coupling reactions.[5] A multi-step approach is often best. First, perform an aqueous workup and extract your product into an organic solvent like dichloromethane or ethyl acetate.[6][7] This will remove inorganic salts. To remove the palladium, you can then either pass the organic solution through a pad of Celite or use a specialized scavenger resin.[2][5] Thiol-functionalized silica beads are particularly effective at binding and removing residual palladium.[5] After palladium removal, you can then address the separation of your product from the unreacted 4-chloropyrrolo[1,2-a]quinoxaline using one of the methods detailed in this guide.

Q3: Are there any non-chromatographic methods to remove unreacted 4-chloropyrrolo[1,2-a]quinoxaline?

A3: Yes, depending on the properties of your product.

  • Recrystallization/Trituration: If your desired product is a solid and has significantly different solubility from the starting material in a particular solvent system, recrystallization can be highly effective. Alternatively, triturating the crude material with a solvent in which the starting material is soluble but the product is not can wash away the impurity.[6][7]

  • Scavenger Resins: This is a powerful technique. You can use a nucleophilic scavenger resin to selectively react with and bind the unreacted 4-chloropyrrolo[1,2-a]quinoxaline. The resin can then be simply filtered off.[8][9][10] This is particularly useful when the product and starting material are chromatographically inseparable.

Q4: I've tried column chromatography, but I still see a small amount of starting material in my final product's NMR. What are my options?

A4: If a single chromatographic pass is insufficient, you have a few options. You can re-purify the material using a different chromatographic technique (e.g., switching from normal-phase to reversed-phase HPLC). High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography and can often separate very similar compounds.[11] Alternatively, if the product is a solid, a final recrystallization step can often remove trace impurities and provide material of high purity.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the most appropriate purification strategy.

purification_workflow Workflow for Purifying Pyrrolo[1,2-a]quinoxaline Derivatives start Crude Reaction Mixture is_product_solid Is the desired product a solid? start->is_product_solid solubility_diff Significant difference in solubility from starting material? is_product_solid->solubility_diff Yes chromatography_q Are product and starting material separable by TLC? is_product_solid->chromatography_q No recrystallize Recrystallization or Trituration solubility_diff->recrystallize Yes solubility_diff->chromatography_q No pure_product Pure Product recrystallize->pure_product flash_chrom Flash Column Chromatography chromatography_q->flash_chrom Yes scavenger_q Is a scavenger resin a viable option? chromatography_q->scavenger_q No flash_chrom->pure_product scavenger_resin Use Scavenger Resin scavenger_q->scavenger_resin Yes hplc Preparative HPLC scavenger_q->hplc No scavenger_resin->pure_product hplc->pure_product

Caption: Decision tree for selecting a purification method.

Detailed Troubleshooting Guides & Protocols
Method 1: High-Resolution Flash Column Chromatography

This is the most common method for purifying products from organic synthesis.[1] Success relies on optimizing the stationary and mobile phases to maximize the difference in retention times between the product and the unreacted starting material.

Step-by-Step Protocol:

  • TLC Analysis: Carefully analyze the crude reaction mixture by thin-layer chromatography (TLC) using silica gel plates. Test various solvent systems (see table below) to find one that gives good separation (ΔRf > 0.1) between your product and the 4-chloropyrrolo[1,2-a]quinoxaline spot.

  • Column Packing: Dry-pack a glass column with silica gel (typically 230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If you found a good isocratic system from your TLC analysis, you can use that. More commonly, you will start with a less polar solvent system and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Product Polarity Relative to Starting MaterialRecommended Mobile Phase (Hexane/Ethyl Acetate)Notes
Significantly More Polar Start with 95:5, gradient to 80:20The product will elute much later than the starting material.
Slightly More Polar Start with 98:2, shallow gradient to 90:10A slow, shallow gradient is key to achieving separation.
Less Polar Start with 100% Hexane, gradient to 95:5The product will elute before the starting material.
Method 2: Purification via Scavenger Resins

Scavenger resins are functionalized solid supports designed to bind and remove specific types of molecules from a solution.[8][9] For removing unreacted 4-chloropyrrolo[1,2-a]quinoxaline, a resin with a nucleophilic functional group can be effective, as it will react with the electrophilic aryl chloride.

Step-by-Step Protocol:

  • Resin Selection: Choose a scavenger resin with a suitable nucleophilic group, such as an amino or thiol functionality. The choice will depend on the reactivity of your desired product to ensure it does not also bind to the resin.

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Add Scavenger Resin: Add the scavenger resin to the solution. Typically, 3-5 equivalents of the resin (based on the estimated amount of unreacted starting material) are used.

  • Stir: Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Filter: Once the reaction is complete, simply filter the mixture to remove the resin.

  • Work-up: Wash the resin with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent to obtain your product, now free of the unreacted starting material.

scavenger_workflow Scavenger Resin Purification Workflow start Crude Product in Solution add_resin Add Nucleophilic Scavenger Resin start->add_resin stir Stir at Room Temperature (4-16h) add_resin->stir filter Filter to Remove Resin stir->filter product_solution Solution of Purified Product filter->product_solution evaporate Evaporate Solvent product_solution->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification using a scavenger resin.

References
  • Amerigo Scientific. Scavenger Resins. Available from: [Link]

  • Barattini, F., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Available from: [Link]

  • Bessard, C., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Taylor & Francis Online. Available from: [Link]

  • Gwarda, R., et al. (2005). The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC. PubMed. Available from: [Link]

  • Canftech. (2023). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Available from: [Link]

  • Anizon, F., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis Online. Available from: [Link]

  • Appretech Scientific Limited. 4-chloropyrrolo[1,2-a]quinoxaline. Available from: [Link]

  • Guesmi, S., et al. (2023). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. Available from: [Link]

  • Anizon, F., et al. (2008). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. ResearchGate. Available from: [Link]

  • Sial, A. & Avula, B. (2024). Chromatography. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Hughes, D. L., et al. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available from: [Link]

  • PubChem. 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline. Available from: [Link]

  • Mphahlele, M. J., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH. Available from: [Link]

  • Marsh, A., et al. (2000). High-loading scavenger resins for combinatorial chemistry. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Publishing. Available from: [Link]

  • Cheeseman, G. W. H. & Tuck, B. (1968). Preparation and reactions of pyrrolo[1,2-a]quinoxalinesulphonic acids. RSC Publishing. Available from: [Link]

  • Roy, B., et al. (2022). Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives... ResearchGate. Available from: [Link]

  • University of Siena. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Available from: [Link]

  • Bicu, E., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. PMC. Available from: [Link]

  • Hu, T., et al. (2021). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. Available from: [Link]

  • Yao, L., et al. (2022). Our work on the synthesis of pyrrolo[1,2‐a]quinoxalines. ResearchGate. Available from: [Link]

  • Crljenak, P., et al. (1994). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]

  • Desrivot, J., et al. (2007). Synthesis, analytical behaviour and biological evaluation of new 4-substituted pyrrolo[1,2-a]quinoxalines as antileishmanial agents. PubMed. Available from: [Link]

  • Gwarda, R., et al. (2012). Strategies of sunscreen separation by thin layer chromatography. PubMed. Available from: [Link]

  • University of Siena. (2021). Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Available from: [Link]

  • Da-Ano, R., et al. (2023).[2][3][8]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. Available from: [Link]

  • Bicu, E., et al. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. ResearchGate. Available from: [Link]

  • HALO® Chromatography. Technical Resources - HALO® Columns for Chromatography Separations. Available from: [Link]

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Optimization

Stability of 4-morpholinopyrrolo[1,2-a]quinoxaline in aqueous buffers

A Guide to Ensuring Stability in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals Introduction to the Stability of 4-Morpholinopyrrolo[1,2-a]quinoxaline The 4-morpholinopyrrolo[1,2-a]quinox...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals

Introduction to the Stability of 4-Morpholinopyrrolo[1,2-a]quinoxaline

The 4-morpholinopyrrolo[1,2-a]quinoxaline scaffold is a promising heterocyclic compound with significant potential in various research fields, including medicinal chemistry.[1] The fusion of the pyrrolo[1,2-a]quinoxaline core with a morpholine moiety at the 4-position creates a unique molecule with specific physicochemical properties. Understanding its stability in aqueous buffers is critical for reproducible and reliable experimental outcomes. While direct stability data for this specific molecule is not extensively published, we can infer its stability profile by examining the chemistry of the quinoxaline and morpholine functional groups.

The quinoxaline ring system is generally aromatic and possesses a degree of stability; however, it can be susceptible to degradation under certain conditions, such as exposure to UV light and extreme pH.[2][3] The morpholine ring is a saturated heterocycle that is generally stable, but the exocyclic C-N bond connecting it to the quinoxaline core can be a potential site for hydrolysis.[4] This guide will address these potential instabilities and provide practical solutions.

Troubleshooting Guide

This section addresses common problems encountered during the use of 4-morpholinopyrrolo[1,2-a]quinoxaline in aqueous solutions.

Problem 1: Loss of Compound Activity or Inconsistent Results Over Time

Symptoms:

  • Decreased biological activity in cell-based assays.

  • Inconsistent dose-response curves.

  • Changes in the physical appearance of the stock solution (e.g., color change, precipitation).

Potential Cause: This is often the primary indicator of compound degradation. The key factors influencing the stability of 4-morpholinopyrrolo[1,2-a]quinoxaline in aqueous buffers are likely pH, temperature, and light exposure.

Troubleshooting Steps:

  • pH Assessment:

    • Rationale: The linkage between the morpholine group and the pyrrolo[1,2-a]quinoxaline core may be susceptible to pH-dependent hydrolysis. Quinoxaline derivatives have been noted to have pH-dependent UV-visible absorption and fluorescence properties, indicating that the electronic structure of the molecule is influenced by pH.[5]

    • Action: Prepare fresh solutions in a range of buffers (e.g., pH 5, 7.4, and 9) and monitor for the appearance of degradation products using High-Performance Liquid Chromatography (HPLC) over time.

  • Temperature Control:

    • Rationale: Elevated temperatures can accelerate degradation reactions. While some quinoxaline derivatives exhibit good thermal stability, it is a critical factor to control.[6]

    • Action: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice during experiments. Avoid repeated freeze-thaw cycles.

  • Photostability Evaluation:

    • Rationale: Quinoxaline derivatives can be sensitive to UV irradiation, which can lead to photoinduced rearrangements.[2]

    • Action: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Compare the stability of a light-exposed sample to a protected sample using HPLC.

Problem 2: Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)

Symptoms:

  • New peaks appearing in the chromatogram of your sample over time.

  • A decrease in the area of the parent compound peak.

Potential Cause: The appearance of new peaks strongly suggests the formation of degradation products. Potential degradation pathways include hydrolysis of the morpholine group and oxidation of the quinoxaline ring.

Troubleshooting Steps:

  • Characterize Degradants by LC-MS:

    • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of unknown compounds, which can provide clues about the degradation pathway.[7]

    • Action: Analyze the degraded sample by LC-MS to determine the mass of the new peaks. A mass increase of 16 amu could suggest oxidation, while a loss of the morpholine moiety would result in a predictable mass decrease.

  • Forced Degradation Studies:

    • Rationale: Intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, light) can help to identify potential degradation products and pathways.

    • Action: Expose the compound to conditions such as 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and intense light. Analyze the resulting solutions by HPLC and LC-MS to create a degradation profile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 4-morpholinopyrrolo[1,2-a]quinoxaline?

For initial solubilization, we recommend using a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. Subsequently, this stock can be diluted into your aqueous buffer of choice. It is crucial to ensure that the final concentration of the organic solvent in your experimental system is low enough to not affect the biological or chemical assay.

Q2: How should I store my aqueous working solutions?

Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, we recommend storing them at 2-8°C and protected from light for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though the stability under these conditions should be verified.

Q3: At what pH range is 4-morpholinopyrrolo[1,2-a]quinoxaline expected to be most stable?

While specific data for this compound is unavailable, many organic molecules exhibit maximal stability in a neutral to slightly acidic pH range (pH 5-7.4). Both strongly acidic and strongly alkaline conditions should be avoided until stability in those conditions has been empirically determined. Some syntheses of related compounds have been performed in the presence of aqueous NaOH, suggesting some tolerance to basic conditions, at least for short periods.[1]

Q4: Can I expect interference from the buffer components with the compound?

Phosphate buffers are generally a good first choice. However, some buffers containing nucleophilic species could potentially react with the compound, especially if it has any reactive sites. It is always good practice to run a control experiment with the compound in the buffer alone to check for any interactions over the time course of your experiment.

Experimental Protocols

Protocol 1: General Workflow for Assessing Aqueous Stability

This protocol outlines a general method for determining the stability of 4-morpholinopyrrolo[1,2-a]quinoxaline in a specific aqueous buffer.

Materials:

  • 4-morpholinopyrrolo[1,2-a]quinoxaline

  • HPLC-grade DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with UV detector

  • LC-MS system (optional, for degradant identification)

  • Amber vials

Procedure:

  • Prepare a Concentrated Stock Solution: Dissolve a known amount of 4-morpholinopyrrolo[1,2-a]quinoxaline in DMSO to create a 10 mM stock solution.

  • Prepare Working Solution: Dilute the DMSO stock solution into the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., ≤1%).

  • Initial Analysis (T=0): Immediately analyze the working solution by HPLC to obtain the initial peak area of the parent compound.

  • Incubation: Store the working solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the working solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A plot of percent remaining versus time will indicate the stability of the compound under those conditions.

Visualization of Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to 100 µM in Aqueous Buffer Stock->Working Dilution T0_Analysis T=0 HPLC Analysis Working->T0_Analysis Incubate Incubate under Test Conditions T0_Analysis->Incubate Time_Points Analyze at Time Points (T=x) Incubate->Time_Points Data_Analysis Calculate % Remaining vs. Time Time_Points->Data_Analysis

Caption: Workflow for assessing the stability of 4-morpholinopyrrolo[1,2-a]quinoxaline.

Quantitative Data Summary

Compound ClassConditionsStability OutcomeReference
Quinoxaline 1,4-dioxide derivativesAqueous solution, 37°C, 7 daysSlow degradation, not exceeding 10%[8]
Reduced 2,3-dimethylquinoxaline-6-carboxylic acidAlkaline aqueous solutionVulnerable to tautomerization, leading to capacity fade[9]

References

  • Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications.
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  • Pan, Y., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7529.
  • BenchChem. (2025).
  • Wikipedia. (2024). Morpholine.
  • Gao, H., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries.
  • Wang, J., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture, 99(12), 5550-5557.
  • Lalevée, J., et al. (2023).
  • de Revel, G., et al. (2000). The detection of R-dicarbonyl compounds in wine by formation of quinoxaline derivatives. Journal of the Science of Food and Agriculture, 80(10), 1438-1446.
  • Atherton, J. H., et al. (2001). Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (11), 2166-2173.
  • Haddadin, M. J., et al. (1975). Synthesis and photolysis of some substituted quinoxaline di-N-oxides. The Journal of Organic Chemistry, 40(13), 1914-1916.
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  • Ebrahimi, P., et al. (2022). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 12(43), 28243-28258.
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  • Susha, M. S., et al. (2025). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Physical Chemistry B.
  • Wang, Z., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(49), 35835-35839.
  • Wang, X., et al. (2017). Efficient synthesis of pyrrolo[1,2-a]quinoxalines catalyzed by a Brønsted acid through cleavage of C–C bonds. Organic & Biomolecular Chemistry, 15(34), 7163-7167.
  • Peng, S., et al. (2025). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers, 12(6), 1293-1297.
  • Kandeel, M. M., et al. (2000).
  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(21), 7489.
  • Hoogenboom, R., et al. (2011). Selective partial hydrolysis of amphiphilic copoly(2-oxazoline)s as basis for temperature and pH responsive micelles. Polymer Chemistry, 2(8), 1733-1740.

Sources

Reference Data & Comparative Studies

Validation

IC50 values of morpholino-quinoxaline against leukemia cell lines (K562, HL60)

Topic: IC50 Values of Morpholino-Quinoxaline Derivatives against Leukemia Cell Lines (K562, HL60) Content Type: Publish Comparison Guide Optimizing Potency: From Simple Substituents to Fused Ring Systems Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IC50 Values of Morpholino-Quinoxaline Derivatives against Leukemia Cell Lines (K562, HL60) Content Type: Publish Comparison Guide

Optimizing Potency: From Simple Substituents to Fused Ring Systems

Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, renowned for its ability to intercalate DNA and inhibit kinase activity. However, the "morpholino-quinoxaline" subclass—specifically designed to enhance solubility and pharmacokinetic profiles—presents a complex structure-activity relationship (SAR). While the morpholine ring improves drug-likeness, simple 2- or 3-morpholino substitutions often yield only moderate potency (IC50 > 10 µM). This guide objectively compares these baseline morpholino-quinoxalines against optimized "fused" alternatives (e.g., pyrrolo[1,2-a]quinoxalines) and clinical standards (Imatinib, Doxorubicin) to demonstrate the critical structural evolutions required for effective leukemia cytotoxicity.

Mechanism of Action: The PI3K/Akt/mTOR Axis

Morpholino-substituted heterocycles are frequently designed to target the ATP-binding pocket of lipid kinases, particularly PI3K. In Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), the constitutive activation of the PI3K/Akt/mTOR pathway drives uncontrolled proliferation and apoptosis resistance.

  • Morpholino-Quinoxaline Mode: The oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase (e.g., Val851 in PI3K

    
    ), mimicking the adenine of ATP.
    
  • Downstream Effect: Inhibition prevents phosphorylation of Akt (at Thr308/Ser473), leading to the reactivation of apoptotic machinery (Caspase-3/7).

Diagram 1: PI3K/Akt/mTOR Signaling Blockade

This diagram illustrates the cascading effects of morpholino-quinoxaline inhibition on leukemic cell survival.

PI3K_Pathway RTK RTK / BCR-ABL (Upstream Activator) PI3K PI3K (Target of Morpholino-Quinoxaline) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits (via Bad/Bax) Proliferation Cell Proliferation mTOR->Proliferation Promotes Drug Morpholino-Quinoxaline (Inhibitor) Drug->PI3K Blocks ATP Binding

Caption: Morpholino-quinoxalines competitively inhibit PI3K, preventing PIP3 generation and subsequent Akt/mTOR-driven survival signaling in leukemia cells.

Comparative Data Analysis

The following table contrasts the IC50 values of a baseline morpholino-quinoxaline against an optimized fused derivative (JG454) and standard clinical controls.

Key Insight: Simple morpholino substitutions (Compound 38) often result in "moderate" activity. Fusing a pyrrole ring to the quinoxaline core (JG454) significantly enhances potency against K562 cells, likely due to increased planar surface area for DNA intercalation or improved kinase pocket fitting.

Table 1: IC50 Comparison (µM) against Leukemia Cell Lines[1][2]
Compound ClassSpecific AgentK562 (CML) IC50HL60 (AML) IC50Mechanism Note
Baseline Morpholino-Quinoxaline Compound 38 (Para-morpholin-4-ylphenyl)> 10 µM (Moderate)N/ALimited potency; primarily solubility enhancer [1].
Optimized Fused Scaffold JG454 (Pyrrolo[1,2-a]quinoxaline)4.5 ± 0.2 µM 14.0 ± 0.4 µM Enhanced intercalation & kinase inhibition [2].
Clinical Standard (CML) Imatinib (Gleevec)0.1 - 0.5 µM > 10 µM (Resistant)BCR-ABL Tyrosine Kinase Inhibitor.
Clinical Standard (AML) Doxorubicin 0.5 - 1.0 µM0.1 - 0.3 µM DNA Intercalator / Topoisomerase II inhibitor.
Alternative Scaffold A6730 (Protein Kinase B Inhibitor)17.0 ± 0.3 µM5.5 ± 0.2 µMStandard Akt inhibitor for comparison [2].

Analyst Note: While JG454 shows a 2-fold improvement over simple morpholino derivatives, it remains less potent than Imatinib for CML. However, its activity against Imatinib-resistant lines (often tested alongside K562) makes it a valuable "scaffold hop" candidate.

Experimental Protocols

To replicate these IC50 values, the following self-validating protocols are recommended. These workflows ensure that observed cytotoxicity is due to the compound and not solvent effects or cell overgrowth.

A. Synthesis Workflow (Brief)
  • Reactants: 2,3-Dichloroquinoxaline + Morpholine (or substituted derivative).

  • Conditions: Reflux in ethanol/DMF with

    
     base.
    
  • Purification: Recrystallization is critical to remove unreacted morpholine, which can skew toxicity data.

B. MTT Cytotoxicity Assay (The Gold Standard)

This protocol quantifies viable cells via mitochondrial dehydrogenase activity.

Step-by-Step Protocol:

  • Seeding: Plate K562 or HL60 cells at

    
     cells/well in 96-well plates using RPMI-1640 media + 10% FBS.
    
    • Validation: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control) wells.

  • Drug Treatment:

    • Dissolve Morpholino-Quinoxaline in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM).

    • Critical: Final DMSO concentration must be < 0.5% to avoid non-specific toxicity.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Aspirate media (carefully for suspension cells like K562!) or add 100 µL DMSO/SDS to dissolve purple formazan crystals.

  • Readout: Measure Absorbance (OD) at 570 nm.

  • Calculation:

    
    
    
    • IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Diagram 2: Experimental Workflow

From chemical synthesis to IC50 generation.

Workflow Synth Synthesis (Quinoxaline + Morpholine) Purify Purification (>95% Purity) Synth->Purify Culture Cell Culture (K562 / HL60) Purify->Culture Plate 96-Well Plating (5k cells/well) Culture->Plate Treat Drug Treatment (Serial Dilution) Plate->Treat Incubate Incubation (48-72h) Treat->Incubate Read MTT Readout (OD 570nm) Incubate->Read Calc IC50 Calculation (Non-linear Regression) Read->Calc

Caption: The integrated workflow ensures high-purity compounds are screened using a validated colorimetric assay to derive accurate IC50 values.

Critical Analysis & Future Directions

The data indicates that while the morpholine ring is essential for solubility and potential PI3K hinge binding, it is insufficient on its own to drive high potency (sub-micromolar IC50) in simple quinoxaline derivatives [1].

Recommendations for Drug Development:

  • Scaffold Fusing: Moving from simple 2,3-disubstituted quinoxalines to pyrrolo[1,2-a]quinoxalines (like JG454) significantly improves activity against CML (K562) cells [2].

  • Hybridization: Combining the morpholino-quinoxaline core with sulfonyl or urea linkers (as seen in other high-potency kinase inhibitors) may bridge the gap between the current 4.5 µM activity and the nanomolar activity of Imatinib.

  • Target Specificity: Future screenings should include FLT3-mutated AML lines (e.g., MV4-11) where quinoxalines often show superior selectivity compared to K562.

References
  • Structure-Activity Relationships of Quinoxaline Inhibitors. National Institutes of Health (NIH). Available at: [Link] (Accessed via PMC Search).

  • 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Synthesis, Crystal Structure and Anti-Leukemic Activity. Molbank, 2020.[1] Available at: [Link][2][3][4][5]

  • Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence. MDPI Cancers. Available at: [Link][4][5]

Sources

Comparative

A Comparative Guide to the Selectivity of Pyrrolo[1,2-a]quinoxaline Derivatives in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of more effective and less toxic cancer chemotherapeutics, the principle of selective cytotoxicity is paramount. An ideal anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer chemotherapeutics, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent lethality against malignant cells while leaving healthy tissues unharmed. Pyrrolo[1,2-a]quinoxalines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in anticancer drug discovery, with numerous derivatives demonstrating significant antiproliferative activity. This guide provides a comprehensive comparison of the selectivity of various pyrrolo[1,2-a]quinoxaline derivatives against cancer cells versus normal cells, supported by experimental data and an exploration of the underlying mechanisms that may govern this differential activity.

The Critical Measure of Success: The Selectivity Index

The therapeutic window of any anticancer drug is defined by its ability to discriminate between cancer and normal cells. A key metric for quantifying this discrimination is the Selectivity Index (SI) . The SI is calculated as the ratio of the cytotoxic concentration of a compound in normal cells to its cytotoxic concentration in cancer cells (typically as IC50 or LC50 values).

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates a greater degree of selectivity, suggesting a potentially safer therapeutic profile with a lower likelihood of off-target toxicity.

Comparative Analysis of Pyrrolo[1,2-a]quinoxaline Derivatives

The following table summarizes the cytotoxic activity and selectivity indices of representative pyrrolo[1,2-a]quinoxaline derivatives from published studies. This data highlights the variability in potency and selectivity among different analogs, providing a basis for structure-activity relationship (SAR) analysis and future drug design.

DerivativeCancer Cell LineIC50 (µM) - Cancer CellsNormal Cell LineIC50 (µM) - Normal CellsSelectivity Index (SI)Reference(s)
JG1679 MV4-11 (Leukemia)1.7HEK293 (Human Epithelial)31.218.35 [1]
Jurkat (Leukemia)3.0HEK29331.210.4 [1]
MOLM14 (Leukemia)>2HEK29331.2-[1]
K562 (Leukemia)>50HEK29331.2-[1]
Compound 7 K562 (Leukemia)3.5PBMNC (Human Peripheral Blood Mononuclear Cells)35.010.0
HL60 (Leukemia)15.0PBMNC35.02.33
U937 (Leukemia)>20PBMNC35.0-
JG454 K562 (Leukemia)4.5PBMNC10.02.22
HL60 (Leukemia)14.0PBMNC10.00.71
U937 (Leukemia)>20PBMNC10.0-
Compound 1a K562 (Leukemia)4.5---[2]
Compound 1h U937 (Leukemia)5---[2]
MCF7 (Breast Cancer)8---[2]

Data Interpretation:

The data clearly indicates that certain pyrrolo[1,2-a]quinoxaline derivatives exhibit a notable degree of selectivity. For instance, JG1679 demonstrates a promising selectivity profile, being over 18 times more toxic to the MV4-11 leukemia cell line than to normal human epithelial cells[1]. Similarly, Compound 7 shows a 10-fold higher toxicity towards K562 leukemia cells compared to normal PBMNCs. In contrast, JG454 displays a much lower selectivity index, and in the case of HL60 cells, appears to be more toxic to normal cells. This underscores the critical importance of specific structural modifications in dictating the selectivity of these compounds.

Unraveling the Mechanisms of Selectivity

The observed selectivity of certain pyrrolo[1,2-a]quinoxaline derivatives can be attributed to their interaction with specific molecular targets that are either overexpressed or dysregulated in cancer cells. Two prominent mechanisms have been implicated:

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many human cancers[2]. Several pyrrolo[1,2-a]quinoxaline derivatives have been designed as inhibitors of Akt kinase[2]. By targeting this pathway, which is often hyperactive in cancer cells, these compounds can induce apoptosis and inhibit proliferation in a manner that is more pronounced in malignant cells compared to their normal counterparts.

Akt_Pathway Pyrrolo_Quinoxaline Pyrrolo[1,2-a]quinoxaline Derivatives Akt Akt Kinase Pyrrolo_Quinoxaline->Akt Inhibition Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Phosphorylation Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: Inhibition of the Akt signaling pathway by pyrrolo[1,2-a]quinoxaline derivatives.

Activation of Sirtuin 6 (SIRT6)

Sirtuin 6 (SIRT6) is a NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a complex, context-dependent role in cancer. Interestingly, some studies have shown that overexpression or activation of SIRT6 can selectively induce apoptosis in cancer cells, while having no such effect on normal, non-transformed cells. This selective cytotoxicity is thought to be mediated by the activation of p53 and p73 apoptotic signaling cascades in cancer cells. A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective SIRT6 activators with low cytotoxicity, and some have been shown to significantly inhibit the colony formation of cancer cells[3]. This suggests a novel and highly promising mechanism for achieving a favorable selectivity index.

Sirt6_Pathway Pyrrolo_Quinoxaline Pyrrolo[1,2-a]quinoxaline Derivatives SIRT6 SIRT6 Pyrrolo_Quinoxaline->SIRT6 Activation p53_p73 p53 / p73 Signaling SIRT6->p53_p73 Activates Normal_Cell Normal Cells (No Apoptosis) SIRT6->Normal_Cell No effect Apoptosis Selective Apoptosis in Cancer Cells p53_p73->Apoptosis

Caption: Selective apoptosis induction in cancer cells via SIRT6 activation.

Experimental Methodologies for Assessing Selectivity

Accurate and reproducible assessment of cytotoxicity is fundamental to determining the selectivity index. The most commonly employed methods in the cited literature are the MTT and MTS assays.

MTS Assay Protocol for Cytotoxicity Determination

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture. The following is a representative protocol adapted from methodologies used for testing pyrrolo[1,2-a]quinoxaline derivatives[4].

Materials:

  • Leukemia cell lines (e.g., K562, MV4-11, Jurkat, MOLM14)

  • Normal cell line (e.g., HEK293, PBMNCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Pyrrolo[1,2-a]quinoxaline derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

    • Incubate the plates for 24 hours to allow for cell adherence and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[1,2-a]quinoxaline derivatives in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plates for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plates for 2-4 hours at 37°C in a humidified atmosphere.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

    • Calculate the Selectivity Index (SI) as described previously.

Caption: Workflow for determining the cytotoxicity and selectivity index using the MTS assay.

Conclusion and Future Directions

The pyrrolo[1,2-a]quinoxaline scaffold holds significant promise for the development of selective anticancer agents. The data presented in this guide demonstrates that through careful structural modification, it is possible to achieve a high degree of selectivity for cancer cells over normal cells. The differential reliance of cancer cells on signaling pathways such as PI3K/Akt and the unique apoptotic responses triggered by SIRT6 activation provide rational avenues for the design of next-generation, highly selective pyrrolo[1,2-a]quinoxaline derivatives.

Future research should focus on expanding the panel of cancer and normal cell lines to gain a broader understanding of the selectivity spectrum of these compounds. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Ultimately, a deep understanding of the structure-selectivity relationships will pave the way for the development of safer and more effective cancer therapies based on the pyrrolo[1,2-a]quinoxaline framework.

References

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. UTMB Research Expert Profiles. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors. Taylor & Francis Online. [Link]

  • Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. PubMed. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Taylor & Francis Online. [Link]

  • General structure of synthesized substituted pyrrolo[1,2-a ]quinoxaline derivatives 1. ResearchGate. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. AIR Unimi. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Taylor & Francis. [Link]

  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. [Link]

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors. ZORA. [Link]

  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. European Biomedical Institute. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. PubMed. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PubMed. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Semantic Scholar. [Link]

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Validation

Comparative Guide: Western Blot Validation of Akt/CK2 Phosphorylation Inhibition by Quinoxalines

Executive Summary This guide provides a technical framework for validating the efficacy of Quinoxaline-based small molecules as inhibitors of Protein Kinase CK2 (Casein Kinase 2). While standard kinase assays measure act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the efficacy of Quinoxaline-based small molecules as inhibitors of Protein Kinase CK2 (Casein Kinase 2). While standard kinase assays measure activity in isolation, Western Blotting (WB) provides the necessary cellular context.

The Critical Insight: Many researchers mistakenly rely solely on p-Akt (Ser473) to validate CK2 inhibition. While CK2 inhibition does eventually reduce Ser473 phosphorylation, this is an indirect effect caused by the destabilization of the Akt-Hsp90 complex. The definitive biomarker for direct CK2 inhibition is p-Akt (Ser129) . This guide focuses on distinguishing these mechanisms to prevent false-positive validation.

Mechanistic Foundation: The CK2-Akt Axis

To validate Quinoxalines effectively, one must understand that CK2 acts as a "constitutive hyper-activator" of Akt, distinct from the PI3K-dependent pathway.

The Signaling Architecture

CK2 constitutively phosphorylates Akt at Ser129 . This specific phosphorylation strengthens the affinity between Akt and the chaperone Hsp90 . This chaperone complex protects Akt from protein phosphatases (PP2A/PHLPP), thereby maintaining high levels of activating phosphorylation at Thr308 and Ser473.

  • Inhibition Logic: Quinoxalines block CK2

    
     Loss of p-Akt(S129) 
    
    
    
    Hsp90 disengages
    
    
    Phosphatases strip Thr308/Ser473
    
    
    Akt degradation/inactivation.

CK2_Akt_Pathway Quinoxaline Quinoxaline (e.g., CX-4945) CK2 CK2 Kinase Quinoxaline->CK2 Inhibits (ATP Comp.) Akt Akt (Inactive) CK2->Akt Phosphorylates Ser129 pAkt129 p-Akt (Ser129) (Hsp90-Bound) Akt->pAkt129 pAktActive p-Akt (Thr308/Ser473) Hyper-Active State pAkt129->pAktActive Stabilizes via Hsp90 Prevents Dephosphorylation Phosphatases Phosphatases (PP2A / PHLPP) Phosphatases->pAktActive Dephosphorylates Survival Cell Survival & Apoptosis Resistance pAktActive->Survival

Caption: Mechanism of Action. Quinoxalines inhibit CK2, blocking the critical Ser129 phosphorylation that stabilizes Akt.

Comparative Analysis: Quinoxalines vs. Alternatives

When selecting a chemical probe for CK2 validation, specificity is paramount. Early-generation inhibitors often mislead researchers due to off-target effects on the PIM kinases or direct inhibition of PI3K.

FeatureQuinoxalines (e.g., CX-4945) TBB / TBI / DMAT LY294002
Class Benzo[c][2,6]naphthyridine / QuinoxalinePolyhalogenated BenzimidazolesMorpholine derivative
Primary Target CK2

(ATP-competitive)
CK2 (ATP-competitive)PI3K (Class I)
Specificity Profile High. (IC50 ~1 nM). Clinical grade.Low. Inhibits DYRK1A, PIM1/2/3, PKD1.[1]Control. Used to rule out PI3K dependency.
p-Akt (S129) Effect Direct & Potent. Rapid loss (<6h).Moderate. Often requires high doses (10-50 µM).Minimal direct effect; reduces S473 via PI3K blockade.
Solubility Moderate (DMSO). Can precipitate in aqueous media if >50µM.Poor. Often requires warm media.Good.
Recommendation Gold Standard for specific CK2 validation.Obsolete for precise signaling studies.Negative Control for CK2-specific assays.

Senior Scientist Note: Avoid using TBB for publication-grade Western blots in 2024+. Its promiscuity against PIM kinases (which also regulate survival) confounds data interpretation. Stick to CX-4945 (Silmitasertib) or newer generation variants like CX-5011.

Validated Experimental Protocol

This protocol is optimized for detecting p-Akt (Ser129) , which is a labile phospho-epitope often lost during suboptimal lysis.

Phase 1: Cell Treatment
  • Seeding: Seed cells (e.g., HeLa, MDA-MB-231) to reach 70-80% confluency. Over-confluency can basally suppress Akt, masking inhibitor effects.

  • Dose Response: Treat with Quinoxaline (CX-4945) at 0, 1, 5, and 10 µM .

    • Control: DMSO vehicle (max 0.1% final concentration).

  • Time Course: A 6-hour treatment is optimal.

    • Why? S129 phosphorylation drops rapidly (2-4h). S473 drops later (6-12h) as the protein destabilizes.

Phase 2: Lysis & Protein Preservation (Critical Step)

Standard RIPA is often insufficient for preserving Ser129 phosphorylation.

  • Lysis Buffer "Golden Mix":

    • RIPA Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Deoxycholate, 0.1% SDS).[2]

    • Add Fresh: 1 mM PMSF, 1x Protease Inhibitor Cocktail.

    • Phosphatase Inhibitors (Mandatory): 25 mM

      
      -Glycerophosphate, 10 mM NaF, 1 mM 
      
      
      
      (activated).
  • Procedure:

    • Wash cells 1x with ice-cold PBS containing 1 mM

      
      .
      
    • Add lysis buffer directly to the plate on ice. Scrape immediately.

    • Sonicate lysates (3 pulses, 10 sec, 20% amplitude) to shear DNA and ensure nuclear extraction (CK2 is also nuclear).

    • Centrifuge at 14,000 x g for 15 min at 4°C.

Phase 3: Western Blotting Conditions
ParameterConditionRationale
Gel 10% SDS-PAGEGood separation of Akt (60 kDa) and CK2

(42-45 kDa).
Transfer PVDF (0.45 µm)Better protein retention than Nitrocellulose for phosphoproteins.
Blocking 5% BSA in TBSTDo NOT use milk. Casein in milk is a phosphoprotein and causes high background with anti-phospho antibodies.
Primary Ab 1 Anti-p-Akt (Ser129) The specific readout. (e.g., Abcam ab133458 or equivalent). Dilution 1:1000 in 5% BSA.
Primary Ab 2 Anti-p-Akt (Ser473) The functional readout. (e.g., CST #4060). Dilution 1:1000.
Primary Ab 3 Anti-Total Akt Loading control for Akt. (e.g., CST #4691).
Primary Ab 4 Anti-GAPDH/Vinculin Global loading control.

Data Interpretation & Workflow

The following diagram illustrates the decision logic when analyzing the Western Blot results.

WB_Analysis_Workflow Start Analyze WB Bands CheckS129 Check p-Akt (Ser129) Start->CheckS129 CheckS473 Check p-Akt (Ser473) CheckS129->CheckS473 Reduced Result3 Ineffective / Lysis Issue CheckS129->Result3 Unchanged CheckTotal Check Total Akt CheckS473->CheckTotal Reduced Result1 Valid CK2 Inhibition CheckS473->Result1 Unchanged (Early timepoint) CheckTotal->Result1 Stable Result2 Off-Target / Toxic CheckTotal->Result2 Degraded (Late apoptosis)

Caption: Analytical workflow for interpreting Western Blot bands. Reduction in S129 must precede or match S473 reduction.

Expected Results
  • Successful Validation:

    • p-Akt (Ser129): Significant dose-dependent decrease.[3][4] This confirms the Quinoxaline is hitting CK2.

    • p-Akt (Ser473): Decrease usually follows S129 reduction.

    • Total Akt: Should remain relatively stable at 6 hours, but may decrease at 24 hours due to proteasomal degradation (loss of Hsp90 protection).

  • Troubleshooting "The Hook Effect":

    • If you see increased phosphorylation at very high doses (>20 µM), the compound may be precipitating or causing non-specific stress responses. Stick to the soluble range (1-10 µM).

References

  • Ruzzene, M., et al. (2010). "The novel CK2 inhibitor CX-4945 (Silmitasertib) effectively blocks CK2 activity in cancer cells." Biochemical Journal.

  • Di Maira, G., et al. (2005). "Protein kinase CK2 phosphorylates and upregulates Akt/PKB."[5] Cell Death & Differentiation.

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole (TBB) for CK2." FEBS Letters.

  • Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2." Journal of Medicinal Chemistry.

  • Abcam. "Western blot protocol for phosphoproteins." Abcam Protocols.

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Comparative

Molecular Docking of 4-Morpholinopyrrolo[1,2-a]quinoxaline into ATP Binding Sites

A Comparative Technical Guide for Kinase Inhibitor Development Executive Summary This guide details the computational evaluation of 4-morpholinopyrrolo[1,2-a]quinoxaline derivatives as dual inhibitors of PI3K (Phosphoino...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Kinase Inhibitor Development

Executive Summary

This guide details the computational evaluation of 4-morpholinopyrrolo[1,2-a]quinoxaline derivatives as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). The pyrrolo[1,2-a]quinoxaline scaffold, when functionalized with a morpholine ring, acts as a potent ATP-competitive inhibitor. The morpholine moiety serves as a critical bioisostere for the adenine ring of ATP, forming essential hydrogen bonds with the hinge region residues (Val851 in PI3K


 and Val2240  in mTOR).

This document provides a validated molecular docking protocol, comparative performance metrics against clinical standards (Gedatolisib, PI-103), and structural insights to guide lead optimization.

Structural Basis of Inhibition

The efficacy of 4-morpholinopyrrolo[1,2-a]quinoxaline stems from its ability to mimic the binding mode of ATP within the kinase catalytic cleft.

  • Morpholine Ring: Acts as the "hinge binder."[1][2][3] The ether oxygen functions as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region.

  • Pyrrolo[1,2-a]quinoxaline Core: Occupies the hydrophobic adenine-binding pocket. Its planar tricyclic structure allows for favorable van der Waals interactions and

    
    -stacking with aromatic residues (e.g., Trp780  in PI3K
    
    
    
    ).
  • Substituents (R-groups): Modifications at the C-4 or pyrrole positions allow the molecule to extend into the "affinity pocket" or solvent-exposed regions, improving selectivity and solubility.

Biological Context: The PI3K/Akt/mTOR Pathway

Dual inhibition is a strategic approach to prevent feedback loop activation (e.g., Akt phosphorylation via mTORC2) often seen with selective inhibitors.[4]

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target 1) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 (Target 2) Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Inhibitor 4-Morpholinopyrrolo [1,2-a]quinoxaline Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Schematic of the PI3K/Akt/mTOR signaling cascade illustrating the dual-target mechanism of the scaffold.

Comparative Performance Analysis

The following data compares the theoretical and experimental performance of 4-morpholinopyrrolo[1,2-a]quinoxaline derivatives against established PI3K/mTOR inhibitors.

Table 1: Representative Comparative Data (Docking & Inhibition)

CompoundScaffold ClassTargetBinding Energy (kcal/mol)*IC50 (nM)**Key Interaction (Hinge)
4-Morpholinopyrrolo[1,2-a]quinoxaline Pyrrolo-quinoxalinePI3K

/ mTOR
-9.5 to -10.810 - 150Val851 / Val2240
Gedatolisib (PF-05212384) Morpholino-triazinePI3K

/ mTOR
-10.5 to -11.20.4 - 6Val851 / Val2240
PI-103 PyridofuropyrimidinePI3K / mTOR-9.2 to -10.02 - 20Val851 / Val2240
Wortmannin Steroid derivativePI3K (Covalent)N/A (Covalent)1 - 5Lys802 (Catalytic)

*Binding energies are representative values from AutoDock Vina/Glide studies. **IC50 values are approximate ranges for optimized derivatives found in literature [1, 4].

Analysis:

  • Potency: While first-generation derivatives of the pyrrolo[1,2-a]quinoxaline scaffold show slightly lower potency than clinical candidate Gedatolisib, they offer a distinct chemical space that may bypass resistance mechanisms associated with triazine-based inhibitors.

  • Selectivity: The planar nature of the quinoxaline core allows for rigid docking into the ATP pocket, often resulting in high ligand efficiency (LE).

Validated Docking Protocol

This protocol is designed for AutoDock Vina or Schrödinger Glide , targeting PI3K


 (PDB: 4TV3 ) and mTOR (PDB: 4JT6 ).
Phase 1: Preparation
  • Protein Prep:

    • Download PDB 4TV3 (PI3K

      
      ).
      
    • Remove water molecules and co-crystallized ligands (e.g., NVP-BYL719).

    • Add polar hydrogens and compute Gasteiger charges.

    • Critical Step: Ensure the protonation state of His residues is optimized for pH 7.4.

  • Ligand Prep:

    • Sketch the 4-morpholinopyrrolo[1,2-a]quinoxaline core.

    • Energy minimize using MMFF94 force field.

    • Morpholine Conformation: Ensure the morpholine ring is in the chair conformation, as this is energetically required for the hinge interaction.

Phase 2: Grid Generation
  • Center: Define the grid box center using the coordinates of the native co-crystallized ligand.

    • PI3K

      
       (4TV3): Centered on the hinge region (near Val851).[3]
      
    • mTOR (4JT6):[1][5][6][7] Centered on Val2240.[1][5][7][8]

  • Dimensions:

    
     Å is sufficient to cover the ATP pocket and the affinity pocket.
    
Phase 3: Docking & Analysis
  • Algorithm: Lamarckian Genetic Algorithm (LGA) or equivalent.

  • Exhaustiveness: Set to 32 or higher to ensure convergence.

  • Validation: Re-dock the native ligand (Self-Docking). The RMSD must be

    
     Å to validate the protocol.
    

Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB PDB Retrieval (4TV3 / 4JT6) Clean Remove Waters & Add Hydrogens PDB->Clean Grid Grid Box Generation (Center: Hinge Region) Clean->Grid Ligand Ligand 3D Sketch & Energy Min (MMFF94) Dock Molecular Docking (AutoDock/Glide) Ligand->Dock Grid->Dock Score Scoring & Ranking (Binding Energy) Dock->Score Visual Interaction Analysis (H-bonds, Pi-stacking) Score->Visual

Figure 2: Step-by-step computational workflow for molecular docking campaigns.

Mechanistic Insights & Interaction Map

To validate a successful pose, verify the following interactions. If these are absent, the pose is likely an artifact.

  • Primary H-Bond (The Anchor):

    • PI3K

      
      :  Morpholine Oxygen 
      
      
      
      Val851 (Backbone NH). Distance: 2.8 - 3.2 Å.
    • mTOR: Morpholine Oxygen

      
      Val2240  (Backbone NH).[8]
      
  • Hydrophobic Enclosure:

    • The pyrrolo[1,2-a]quinoxaline rings should be sandwiched between Ile848 and Val850 (PI3K) or equivalent hydrophobic residues in mTOR.

  • Affinity Pocket Access:

    • Substituents at the C-4 position often point towards Lys802 (Catalytic Lysine), potentially forming a cation-

      
       or salt bridge interaction.
      

References

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives. European Journal of Medicinal Chemistry. (2023). Validates the scaffold for kinase/enzyme inhibition and provides structural activity relationships (SAR).[3]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. (2016). Details the binding mode of morpholine-based inhibitors in PDB 4TV3 and 4JT6.

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem. (2019). Defines the role of Val2240 and the morpholine hinge interaction.

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors. Molecules. (2022). Provides comparative IC50 data and docking protocols for similar morpholine-scaffolds.

Sources

Validation

Benchmarking morpholino derivatives against standard kinase inhibitors

Subtitle: Optimizing Solubility and Hinge-Binding Selectivity in PI3K/mTOR Drug Design Executive Summary This guide benchmarks Morpholine-substituted small molecule inhibitors against standard lipophilic kinase scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing Solubility and Hinge-Binding Selectivity in PI3K/mTOR Drug Design

Executive Summary

This guide benchmarks Morpholine-substituted small molecule inhibitors against standard lipophilic kinase scaffolds (e.g., unmodified quinazolines or pyrimidines). While traditional ATP-competitive inhibitors often suffer from poor aqueous solubility and high protein binding, morpholine derivatives utilize the ether oxygen as a critical hydrogen-bond acceptor. This structural modification creates a "solubility-selectivity" sweet spot, particularly in the design of PI3K and mTOR inhibitors.

Scope Note: This guide focuses on small molecule pharmacophores containing the morpholine moiety (e.g., morpholino-pyrimidines). It does not cover Morpholino oligomers (PMOs) used in antisense gene knockdown.

Part 1: The Chemical Rationale (Structure-Activity Relationship)[1][2]

The inclusion of a morpholine ring is not merely for solubility; it is a functional "clamp motif" that directly engages the kinase hinge region.

The Hinge-Binding Mechanism

In many kinase active sites (specifically PI3K


 and mTOR), the morpholine oxygen atom acts as a hydrogen bond acceptor for the backbone amide of the valine or isoleucine residue in the hinge region. This interaction mimics the adenine ring of ATP but with significantly improved physicochemical properties compared to purely aromatic ATP mimetics.
Physicochemical Benchmarking

The table below compares a representative Morpholine-scaffold inhibitor (e.g., a derivative similar to GDC-0941/Pictilisib) against a standard hydrophobic Kinase Inhibitor (e.g., a standard Quinazoline core).

FeatureMorpholine-Scaffold InhibitorStandard Hydrophobic Scaffold (e.g., Piperidine/Quinazoline)Impact on Drug Development
Hinge Interaction Direct H-Bond Acceptor (Ether Oxygen)Hydrophobic packing / H-bond Donor (NH)Morpholine locks orientation more rigidly in PI3K/mTOR pockets.
cLogP (Lipophilicity) 1.5 – 2.5 (Moderate)> 4.0 (High)Lower lipophilicity reduces off-target toxicity and improves metabolic stability.
Aqueous Solubility High (>100

M)
Low (<10

M)
Morpholine reduces the need for complex formulation vehicles (e.g., cyclodextrins).
Metabolic Liability Low to ModerateHigh (prone to oxidative metabolism)Morpholine rings are generally stable, though some oxidative ring-opening can occur.
CNS Penetration Moderate-High Low (P-gp substrate liability)Critical for targeting brain metastases (e.g., Glioblastoma).

Part 2: Mechanism of Action Visualization

The following diagram illustrates the structural logic of using a morpholine moiety to bridge the "Solubility-Potency Gap."

MorpholineMechanism cluster_chem Chemical Scaffold cluster_bio Kinase Active Site (PI3K/mTOR) Morpholine Morpholine Ring (C4H9NO) EtherO Ether Oxygen (H-Bond Acceptor) Morpholine->EtherO Contains Nitrogen Tertiary Amine (Solubilizing) Morpholine->Nitrogen Contains Hinge Hinge Region (Val/Ile Backbone) EtherO->Hinge Critical H-Bond (Selectivity Anchor) Solvent Solvent Front (Water Network) Nitrogen->Solvent Exposed to Solvent (Lowers LogP) Outcome Outcome: High Potency + High Solubility Hinge->Outcome Affinity Solvent->Outcome Bioavailability

Caption: Structural mechanism of morpholine derivatives. The ether oxygen anchors the molecule to the kinase hinge region, while the nitrogen atom remains solvent-exposed to enhance bioavailability.

Part 3: Experimental Validation Protocols

To validate the superiority of a morpholine derivative against a standard inhibitor, you must perform a "Selectivity vs. Solubility" correlation study.

Protocol A: Kinase Selectivity Profiling (ADP-Glo™ Platform)

Rationale: Radiometric assays are sensitive but produce radioactive waste. ADP-Glo is a luminescent, homogeneous assay that is universal for all kinases (measures ADP production) and highly sensitive for detecting potent morpholine inhibitors (


 nM).

Reagents:

  • Kinase Enzyme System (e.g., PI3K

    
    , mTOR).[1][2][3][4][5]
    
  • Ultrapure ATP (10 mM).[6][7]

  • ADP-Glo™ Reagent & Kinase Detection Reagent.[6][7]

Workflow:

  • Preparation: Dilute the Morpholine-derivative and Standard Control (e.g., Wortmannin or Gefitinib) in 100% DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Enzymatic Reaction:

    • Add 2

      
      L compound to 384-well white plate.
      
    • Add 4

      
      L Kinase/Substrate mix.
      
    • Add 4

      
      L ATP (at 
      
      
      
      apparent).
    • Critical Step: Incubate for 60 min at Room Temperature (RT).

  • ADP Depletion: Add 10

    
    L ADP-Glo™ Reagent. Incubate 40 min at RT. (This stops the kinase reaction and depletes unconsumed ATP).[7]
    
  • Detection: Add 20

    
    L Kinase Detection Reagent. Incubate 30 min.
    
  • Readout: Measure Luminescence (RLU). Calculate

    
     using a 4-parameter logistic fit.
    
Protocol B: Thermodynamic Solubility Assay

Rationale: To prove the "morpholine advantage," you must demonstrate that the compound remains soluble at concentrations required for efficacy, unlike lipophilic competitors.

Workflow:

  • Prepare a 10 mM stock of the morpholine derivative in DMSO.

  • Spike into PBS (pH 7.4) to a target concentration of 200

    
    M.
    
  • Incubate for 24 hours at 25°C with shaking.

  • Filtration: Filter through a 0.45

    
    m PVDF membrane plate to remove precipitates.
    
  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • Success Metric: Morpholine derivatives should exhibit >50

    
    M solubility; standard lipophilic inhibitors often precipitate <5 
    
    
    
    M.

Part 4: Screening Workflow Visualization

This diagram outlines the decision tree for advancing a morpholine lead candidate versus a standard hit.

ScreeningWorkflow Library Compound Library (Morpholine vs. Standard) EnzymeAssay 1. ADP-Glo Kinase Assay (Potency Check) Library->EnzymeAssay HitSelection Hit Selection (IC50 < 100 nM) EnzymeAssay->HitSelection HitSelection->Library Fail (Refine SAR) SolubilityScreen 2. Thermodynamic Solubility (PBS, pH 7.4) HitSelection->SolubilityScreen Pass FailSolubility Discard: Poor Bioavailability SolubilityScreen->FailSolubility Precipitates (Standard Scaffold) CellAssay 3. Cell Viability (CTG) (MCF-7 / PC-3 Lines) SolubilityScreen->CellAssay Solubility > 50µM (Morpholine Advantage) Lead Validated Morpholine Lead (High Potency + Soluble) CellAssay->Lead

Caption: Screening workflow prioritizing solubility early in the process. Morpholine derivatives typically survive the "Solubility Screen" where standard lipophilic hits fail.

References

  • Borsari, C., et al. (2023).[2] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Systems: Protocol and Application Guide. Promega Technical Manuals.

  • Heffron, T. P. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry.

  • Liu, Y., et al. (2016).[4] Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.

  • Reaction Biology. (2024). Kinase Profiling and Screening Services: Methodologies. Reaction Biology Corp.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Morpholinopyrrolo[1,2-a]quinoxaline

[1][2] Executive Safety Assessment & Chemical Profile[2] Before initiating disposal, you must understand the nature of the hazard. 4-Morpholinopyrrolo[1,2-a]quinoxaline is not a generic organic waste; it is a bioactive h...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Assessment & Chemical Profile[2]

Before initiating disposal, you must understand the nature of the hazard. 4-Morpholinopyrrolo[1,2-a]quinoxaline is not a generic organic waste; it is a bioactive heterocyclic scaffold commonly used in kinase inhibitor development (specifically targeting CK2 and AKT pathways) and antifungal research.[1]

Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate until proven otherwise.[1]

Chemical Hazard Profile
FeaturePropertyOperational Implication
Core Structure Fused tricyclic nitrogen heterocycleHigh thermal stability; requires high-temperature incineration for complete destruction.[1]
Functional Group Morpholine moietyBasic/Nucleophilic. Incompatible with strong oxidizers (risk of N-oxide formation or exothermic reaction) and strong acids.[1]
Bioactivity Kinase Inhibitor / Cytotoxic potentialDo not dispose of in general trash. Must be segregated into "Cytotoxic/Bioactive" or "Toxic Organic" waste streams to prevent environmental leaching.[1]
Physical State Solid (Crystalline/Powder)Dust hazard.[1] Use a weighted balance enclosure or fume hood during transfer to waste containers.[1]

Pre-Disposal: Segregation & Stabilization[2]

The most common failure point in laboratory disposal is improper segregation, leading to cross-reactivity in waste drums.[1]

The "Self-Validating" Segregation System

Follow this logic gate to determine the correct waste stream. If the compound is in solution, the solvent dictates the primary stream, but the solute dictates the hazard tag.

WasteSegregation Start Start: Identify Waste State IsSolid Is it a Solid/Powder? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidStream Stream A: Solid Toxic/Bioactive IsSolid->SolidStream Yes CheckSolvent Check Solvent Type IsLiquid->CheckSolvent DoubleBag Protocol: Double-Bag (LDPE) Label: 'Toxic Solid - Quinoxaline Deriv.' SolidStream->DoubleBag Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (DMSO, Methanol, DMF) CheckSolvent->NonHalo StreamB Stream B: Halogenated Organic + Toxic Additive Halo->StreamB StreamC Stream C: Non-Halogenated Organic + Toxic Additive NonHalo->StreamC

Figure 1: Decision Matrix for Waste Segregation. Note that the presence of the morpholine nitrogen usually classifies this as "Non-Halogenated" unless dissolved in solvents like DCM.

Critical Incompatibilities
  • Do NOT mix with: Concentrated Nitric Acid, Peroxides, or Chromic Acid. The morpholine ring is susceptible to oxidation, which can generate heat and pressure in closed waste containers.

  • Do NOT mix with: Aqueous Acidic Waste. While the compound may protonate and dissolve, this creates a new liquid hazardous waste stream that is harder to incinerate than the solid.

Step-by-Step Disposal Protocol

Scenario A: Pure Solid Substance (Expired or Excess)

Objective: Isolate the bioactive agent for high-temperature incineration.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1] If handling >100mg of fine powder, wear an N95 respirator or work inside a biosafety cabinet.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Transfer:

    • Place the original vial/container into a clear plastic zip-lock bag.

    • Seal the bag and wipe the exterior with ethanol.[1]

    • Place this sealed bag into the HDPE waste container.

  • Labeling:

    • Must Read: "Hazardous Waste - Toxic Solid."[1]

    • Constituents: "4-Morpholinopyrrolo[1,2-a]quinoxaline."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

Scenario B: Reaction Mixture (Liquid Waste)

Objective: Prevent precipitation in the waste drum.[1]

  • Solvent Identification: Determine if your primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., DMSO, Ethanol).

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction used strong acids (e.g., TFA) or bases, neutralize carefully before adding to the main waste carboy to prevent exothermic reactions.

  • Transfer: Pour into the appropriate solvent carboy (Red can for Flammable/Non-Halo, Yellow/Safety can for Halogenated).

  • Rinsing: Rinse the reaction vessel with a small amount of compatible solvent and add the rinsate to the same waste container. Do not rinse with water first, as the organic compound may precipitate and clog the container neck.

Emergency Contingencies: Spill Response

If a spill occurs, the priority is containing the bioactive dust or liquid.

SpillResponse Alert 1. Alert & Isolate (15ft Radius) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontamination (Solvent Wipe -> Soap/Water) Contain->Clean Disposal 5. Disposal (All materials to HazWaste) Clean->Disposal

Figure 2: Immediate Spill Response Workflow for Bioactive Heterocycles.

Specific Cleaning Agents:

  • For Solids: Do not dry sweep.[1] Cover with wet paper towels (ethanol-dampened) to prevent dust generation, then scoop up.[1]

  • Surface Decontamination: After removing the bulk material, wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by water. The bleach helps oxidize and degrade the heterocyclic ring system, reducing bioactivity residues.

Regulatory & Compliance Context

This protocol is grounded in the "Cradle-to-Grave" responsibility mandated by the EPA and global safety standards.[1]

  • EPA Classification: While 4-Morpholinopyrrolo[1,2-a]quinoxaline is not explicitly listed on the RCRA "P" or "U" lists, it falls under 40 CFR § 262.11 (Hazardous Waste Determination) .[1] The generator must apply knowledge of the waste's properties.[1] Due to the morpholine (flammability/corrosivity potential) and quinoxaline (toxicity/mutagenicity potential), it must be managed as Hazardous Waste .

  • Disposal Code: If the specific toxicity is unknown, the default classification for the solid is often Non-Regulated Chemical Waste sent for Incineration . If dissolved in a flammable solvent, use code D001 (Ignitability).[1][2][3]

Final Disposition: The only acceptable final disposal method for this class of compounds is Rotary Kiln Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the thermal destruction of the stable pyrrolo-quinoxaline core.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] EPA.gov.[1] [Link][1]

  • PubChem. (2023).[1] Morpholine Safety and Hazards Data. National Library of Medicine.[1] [Link]

  • Deleuze-Masquéfa, C., et al. (2004).[1] New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Antileukemic Agents. Bioorganic & Medicinal Chemistry Letters. (Provides context on bioactivity/cytotoxicity). [Link]

Sources

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